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  • Product: Z-L-Methionyl glycine
  • CAS: 13139-55-4

Core Science & Biosynthesis

Foundational

Z-L-Methionyl glycine chemical structure and physical properties

An In-Depth Technical Guide to Z-L-Methionyl Glycine: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-L-methionyl-glycine (Z-L-Methionyl gl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Z-L-Methionyl Glycine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-L-methionyl-glycine (Z-L-Methionyl glycine), a key intermediate in peptide synthesis. The guide is intended for researchers, scientists, and professionals in drug development. It details the chemical structure and physicochemical properties of Z-L-Methionyl glycine, offers a detailed, step-by-step protocol for its solution-phase synthesis with explanations for the experimental choices, and discusses its applications in the broader context of medicinal chemistry and peptide-based therapeutics. This document aims to serve as a practical resource, grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Physicochemical Properties

Z-L-Methionyl glycine, systematically named 2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid, is a dipeptide derivative.[1] The molecule consists of L-methionine N-terminally protected with a benzyloxycarbonyl (Z) group, which is then coupled to glycine. The Z-group is a widely used protecting group in peptide synthesis due to its stability and the fact that Z-protected amino acids are often crystalline and resistant to racemization.[2]

Chemical Structure

The chemical structure of Z-L-Methionyl glycine is depicted below.

Caption: Chemical structure of Z-L-Methionyl glycine.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₅S[1]
Molecular Weight 340.4 g/mol [1]
IUPAC Name 2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid[1]
CAS Number 13139-55-4[1]
Canonical SMILES CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1[1]
InChI InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(20)16-9-13(18)19)17-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1[1]
Computed XLogP3 1.4[1]
Melting Point Data not available. For reference, Z-Gly-OH: 118-122 °C; L-Methionylglycine: 182-183 °C (decomposes).[3][4]
Solubility Data not available. For reference, Z-Gly-OH is soluble in methanol and insoluble in water. L-Methionylglycine is slightly soluble in water.[3][5]

Synthesis of Z-L-Methionyl glycine

The synthesis of Z-L-Methionyl glycine is typically achieved through solution-phase peptide synthesis. This method involves the protection of the N-terminus of L-methionine and the subsequent coupling with glycine, whose C-terminus is often temporarily protected as an ester. The following protocol outlines a common approach.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: N-terminal Protection of L-Methionine cluster_1 Step 2: C-terminal Protection of Glycine (Optional but Recommended) cluster_2 Step 3: Peptide Coupling cluster_3 Step 4: Deprotection of C-terminus Met L-Methionine Z_Met_OH Z-L-Methionine Met->Z_Met_OH Schotten-Baumann reaction Z_Cl Benzyl Chloroformate (Z-Cl) Z_Cl->Z_Met_OH Base1 Base (e.g., NaOH) Base1->Z_Met_OH Z_Met_Gly_OMe Z-L-Methionyl glycine Methyl Ester Z_Met_OH->Z_Met_Gly_OMe Z_Met_OH->Z_Met_Gly_OMe Gly Glycine Gly_OMe Glycine Methyl Ester (Gly-OMe) Gly->Gly_OMe Fischer Esterification MeOH Methanol (MeOH) MeOH->Gly_OMe Acid_cat Acid Catalyst (e.g., SOCl₂) Acid_cat->Gly_OMe Gly_OMe->Z_Met_Gly_OMe Gly_OMe->Z_Met_Gly_OMe Coupling_agent Coupling Agent (e.g., DCC/HOBt) Coupling_agent->Z_Met_Gly_OMe Amide bond formation Z_Met_Gly_OH Z-L-Methionyl glycine (Final Product) Z_Met_Gly_OMe->Z_Met_Gly_OH Saponification Base2 Base (e.g., NaOH) Base2->Z_Met_Gly_OH

Caption: Workflow for the synthesis of Z-L-Methionyl glycine.

Detailed Experimental Protocol

This protocol is adapted from established methods for solution-phase peptide synthesis.[6]

Step 1: Synthesis of N-benzyloxycarbonyl-L-methionine (Z-L-Met-OH)

  • Rationale: The amino group of L-methionine is protected with the benzyloxycarbonyl (Z) group to prevent self-coupling and to direct the subsequent peptide bond formation to the carboxyl group. The Schotten-Baumann reaction conditions (alkaline aqueous solution) are used to facilitate the reaction between the amino acid and the acid chloride (benzyl chloroformate).

  • Procedure:

    • Dissolve L-methionine (14.9 g, 100 mmol) in 100 mL of 2 M NaOH solution and cool the solution to 0-5 °C in an ice bath.

    • With vigorous stirring, add benzyl chloroformate (17.1 g, 100 mmol) and 50 mL of 4 M NaOH solution portion-wise over a period of 30 minutes. The temperature should be maintained below 5 °C.

    • After the addition is complete, continue stirring for an additional hour at room temperature.

    • Wash the reaction mixture with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and other organic impurities.

    • Carefully acidify the aqueous layer to pH 2 with cold 6 M HCl. A white precipitate of Z-L-Met-OH will form.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The expected product is a white solid with a melting point of approximately 67-69 °C.[7]

Step 2: Synthesis of Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl)

  • Rationale: The carboxyl group of glycine is protected as a methyl ester to prevent it from reacting during the coupling step. Fischer esterification in the presence of an acid catalyst is a standard method for this transformation. Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

  • Procedure:

    • To a stirred suspension of glycine (7.5 g, 100 mmol) in methanol (150 mL) at 0 °C, slowly add thionyl chloride (11 mL, 150 mmol).

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to yield H-Gly-OMe·HCl as a white solid. This product can typically be used in the next step without further purification.

Step 3: Coupling of Z-L-Met-OH and H-Gly-OMe·HCl

  • Rationale: This is the key peptide bond-forming step. A coupling agent is required to activate the carboxyl group of Z-L-Met-OH, making it susceptible to nucleophilic attack by the amino group of H-Gly-OMe. Dicyclohexylcarbodiimide (DCC) is a common coupling agent. Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and reduce the risk of racemization. A base (e.g., N-methylmorpholine or triethylamine) is added to neutralize the hydrochloride salt of the glycine methyl ester, liberating the free amine.

  • Procedure:

    • Dissolve Z-L-Met-OH (28.3 g, 100 mmol), H-Gly-OMe·HCl (12.6 g, 100 mmol), and HOBt (15.3 g, 100 mmol) in 200 mL of dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath and add N-methylmorpholine (11 mL, 100 mmol) to neutralize the hydrochloride.

    • Slowly add a solution of DCC (22.7 g, 110 mmol) in 50 mL of DCM.

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

    • A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Remove the DCU by filtration.

    • Wash the filtrate with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Z-L-Met-Gly-OMe.

Step 4: Saponification of Z-L-Met-Gly-OMe

  • Rationale: The final step is the deprotection of the C-terminal methyl ester to yield the free carboxylic acid of the dipeptide. This is achieved by saponification, which is a base-catalyzed hydrolysis of the ester.

  • Procedure:

    • Dissolve the crude Z-L-Met-Gly-OMe from the previous step in methanol (100 mL).

    • Add 1 M NaOH (110 mL) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2 with cold 1 M HCl.

    • Extract the product, Z-L-Methionyl glycine, with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product. The product can be further purified by recrystallization if necessary.

Applications in Research and Drug Development

Z-L-Methionyl glycine is primarily used as a building block in the synthesis of more complex peptides.[][9] Protected dipeptides are crucial intermediates in both solution-phase and solid-phase peptide synthesis, allowing for the controlled and sequential addition of amino acid residues to a growing peptide chain.[2]

  • Peptide Synthesis: As a protected dipeptide, Z-L-Met-Gly-OH can be coupled with other amino acids or peptide fragments to create larger, more complex peptide structures. This is particularly valuable in the synthesis of bioactive peptides for therapeutic or research purposes.[10]

  • Drug Discovery: The methionyl-glycine motif may be part of a larger peptide sequence with specific biological activity. By using Z-L-Met-Gly-OH in the synthesis of peptide libraries, researchers can perform structure-activity relationship (SAR) studies to optimize the properties of peptide-based drug candidates.[]

  • Peptidomimetics: The dipeptide can also serve as a starting point for the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability.[11][12]

Safety and Handling

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
  • Z-Gly-OH 99 1138-80-3. (n.d.). Sigma-Aldrich.
  • Z-Gly-OH 99 1138-80-3. (n.d.). Sigma-Aldrich.
  • Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics. (2020). RSC Advances.
  • Showing Compound Methionyl-Glycine (FDB111994). (2020). FooDB.
  • N-Benzyloxycarbonyl-L-methionine. (2024). ChemBK.
  • L-Methionylglycine | C7H14N2O3S | CID 6992930. (n.d.). PubChem.
  • Benzyloxycarbonylglycine | C10H11NO4 | CID 14349. (n.d.). PubChem.
  • Z-L-Methionyl glycine | C15H20N2O5S | CID 7003778. (n.d.). PubChem.
  • Glycine. (n.d.). In Wikipedia.
  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. (2018). Oriental Journal of Chemistry.
  • Z-Gly-Gly-Gly-OH. (n.d.). Chem-Impex.
  • N-Carbobenzyloxyglycine | 1138-80-3. (2026). ChemicalBook.
  • Z-DL-Met-OH | Amino Acid Deriv
  • N-[N-(Benzyloxycarbonyl)
  • N-BENZYLOXYCARBONYL-DL-METHIONYL-GLYCINE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Methionylglycine. (n.d.). In Wikipedia.
  • Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD. (n.d.).
  • Role of peptidomimetics for new drug discovery. (2022). World Journal of Advanced Research and Reviews.
  • Peptidomimetics, a synthetic tool of drug discovery. (2011). Current Medicinal Chemistry.
  • CAS 554-94-9: Glycyl-L-methionine. (n.d.). CymitQuimica.
  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. (2024). MDPI.
  • Solubility Data of Glycine in Water and Justification of Literature Results: A Review. (2020). Asian Journal of Chemistry.
  • A Detailed Protocol for the Solution-Phase Synthesis of Glycyl-L-valine. (2025). Benchchem.
  • 15N-labed glycine synthesis. (2004). Scientia Agricola.
  • Raw materials for synthesizing glycine and method for improving glycine synthesis process. (n.d.).
  • Glycine. (2010). MOTM 2010 - JMol version - School of Chemistry.
  • L-Methionine | C5H11NO2S | CID 6137. (2023). PubChem.

Sources

Exploratory

Carbobenzoxy-L-methionylglycine (Z-Met-Gly-OH): Physicochemical Profiling and Mechanistic Workflows in Peptide Synthesis

Executive Summary In the landscape of synthetic peptide chemistry, the controlled assembly of amino acids requires orthogonal protection strategies to prevent chaotic polymerization. Carbobenzoxy-L-methionylglycine , com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic peptide chemistry, the controlled assembly of amino acids requires orthogonal protection strategies to prevent chaotic polymerization. Carbobenzoxy-L-methionylglycine , commonly abbreviated as Z-Met-Gly-OH or Cbz-Met-Gly-OH , serves as a highly specialized N-protected dipeptide intermediate[1]. By masking the N-terminal amine of the methionine residue with a benzyloxycarbonyl (Cbz/Z) group, researchers can selectively direct nucleophilic attack toward the C-terminal carboxyl group of the adjacent glycine residue. This whitepaper provides an in-depth technical analysis of Z-Met-Gly-OH, detailing its exact physicochemical identifiers (including its CAS number 13139-55-4 and molecular weight of 340.39 g/mol ), the mechanistic causality behind its synthesis, and field-proven experimental workflows for its application in both chemical and enzymatic peptide elongation[1][2].

Physicochemical Profiling & Molecular Identity

Before integrating Z-Met-Gly-OH into a synthetic pipeline, it is critical to verify its molecular identity to ensure stoichiometric accuracy during coupling reactions. The quantitative parameters of this compound are summarized in Table 1.

Table 1: Physicochemical and Structural Identifiers of Z-Met-Gly-OH

ParameterValue / Description
Chemical Name N-[(Benzyloxy)carbonyl]-L-methionylglycine
Common Synonyms Z-Met-Gly-OH, Cbz-Met-Gly-OH
CAS Registry Number 13139-55-4[1][3]
Molecular Formula C15H20N2O5S[1]
Molecular Weight 340.39 g/mol [1]
Structural Logic N-terminus protected by Cbz; C-terminus remains a free carboxylic acid.
Primary Application Acyl donor in solution-phase and enzymatic peptide synthesis.

Mechanistic Rationale: The Role of the Carbobenzoxy (Z) Group

The fundamental challenge in peptide synthesis is statistical: mixing free methionine and free glycine would yield a randomized mixture of dipeptides (Met-Gly, Gly-Met, Met-Met, Gly-Gly)[4][5]. To enforce selectivity, the N-terminal amine of methionine must be deactivated.

Introduced by Bergmann and Zervas in 1932, the carbobenzoxy (Cbz or Z) group remains a gold standard for N-α protection[6]. The installation of the Cbz group converts the basic, nucleophilic primary amine into a neutral carbamate. This transformation exerts two critical mechanistic effects:

  • Suppression of Nucleophilicity: The lone pair on the nitrogen is delocalized into the adjacent carbonyl group of the carbamate, rendering it incapable of acting as a nucleophile. This completely prevents self-condensation.

  • Prevention of Racemization: Unlike simple acyl protecting groups (which can form oxazolone intermediates leading to racemization at the α-carbon), carbamates like Cbz strongly inhibit oxazolone formation, preserving the chiral integrity of the L-methionine residue during C-terminal activation.

Experimental Workflows & Self-Validating Protocols

To utilize Z-Met-Gly-OH effectively, researchers must understand both how it is synthesized and how it is deployed as a building block. The following protocols are designed as self-validating systems, ensuring that empirical feedback loops are built into the experimental design.

Workflow A: Solution-Phase Synthesis of Z-Met-Gly-OH

The synthesis of Z-Met-Gly-OH typically proceeds via the coupling of Z-Met-OH and H-Gly-OMe, followed by the selective saponification of the methyl ester[7].

WorkflowA A Z-Met-OH (N-Protected) C DCC/HOBt Coupling (CH2Cl2, 0°C to RT) A->C B H-Gly-OMe (C-Protected) B->C D Z-Met-Gly-OMe (Intermediate) C->D Amide Bond E LiOH Saponification (THF/H2O, 0°C) D->E F Z-Met-Gly-OH (Target, MW: 340.39) E->F Ester Cleavage

Fig 1: Solution-phase synthesis of Z-Met-Gly-OH via DCC/HOBt coupling and LiOH saponification.

Step-by-Step Methodology:

  • Carboxyl Activation: Dissolve 1.0 eq of Z-Met-OH in anhydrous dichloromethane (DCM) at 0°C. Add 1.1 eq of 1-Hydroxybenzotriazole (HOBt) and 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC). Causality: DCC acts as the primary dehydrating agent to form an O-acylisourea intermediate. HOBt rapidly attacks this intermediate to form an active ester, which prevents the rearrangement to an inactive N-acylurea and suppresses racemization[4][5].

  • Dipeptide Coupling: Introduce 1.0 eq of H-Gly-OMe hydrochloride and 1.1 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture. Allow the reaction to warm to room temperature over 4 hours.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the ninhydrin-positive spot (free amine of Gly) confirms the completion of the amide bond formation, yielding Z-Met-Gly-OMe.

  • Saponification: Isolate the Z-Met-Gly-OMe intermediate. Dissolve it in a THF/H2O (3:1) mixture at 0°C. Add 1.5 eq of Lithium Hydroxide (LiOH) monohydrate[7]. Causality: LiOH provides a mild source of hydroxide ions that selectively hydrolyze the C-terminal methyl ester without cleaving the internal peptide bond or the N-terminal Cbz carbamate.

  • Acidification and Isolation: After 2 hours, acidify the aqueous layer to pH 2-3 using 1M HCl, precipitating the free acid. Extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.

    • Self-Validation: Perform LC-MS analysis. The target compound must exhibit a mass-to-charge ratio (m/z) of 341.39 [M+H]+, confirming the exact molecular weight of 340.39 g/mol [1]. 1H-NMR should confirm the absence of the methyl ester singlet (~3.7 ppm).

Workflow B: Enzymatic Peptide Elongation via Thermolysin

Beyond chemical coupling, Z-Met-Gly-OH is an excellent acyl donor in enzymatic peptide synthesis, specifically utilizing the metalloprotease Thermolysin[2][8]. Enzymes offer unparalleled regio- and stereoselectivity under mild aqueous conditions.

WorkflowB A Z-Met-Gly-OH (Acyl Donor) C Thermolysin (pH 7.5, Ca2+) A->C B H-Leu-NHPh (Nucleophile) B->C D Michaelis Complex (Enzyme-Substrate) C->D Binding E Z-Met-Gly-Leu-NHPh (Elongated Peptide) D->E Peptide Bond

Fig 2: Thermolysin-catalyzed enzymatic peptide bond synthesis using Z-Met-Gly-OH as an acyl donor.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.5 M Tris buffer containing 0.05 M Calcium Acetate, adjusted to pH 7.5. Causality: Thermolysin is a zinc-dependent metalloprotease that requires structural calcium ions to maintain its active conformation and prevent autolysis at 37°C[8].

  • Substrate Solubilization: Dissolve 25 mM of Z-Met-Gly-OH (Acyl Donor) and 50 mM of H-Leu-NHPh (Nucleophile) in the buffer. Use 20% (vol/vol) Dimethyl Sulfoxide (DMSO) as a co-solvent. Causality: The hydrophobic nature of the Cbz group and the aniline protecting group requires DMSO to maintain substrate solubility without denaturing the enzyme[8].

  • Enzymatic Catalysis: Introduce 1 µM of Thermolysin to initiate the reaction. Incubate at 37°C. The enzyme facilitates a rapid-equilibrium random bi-reactant system, bringing the acyl donor and nucleophile together within its active site to form the peptide bond[2].

    • Self-Validation: Monitor the reaction kinetics via HPLC. The precipitation of the highly hydrophobic product (Z-Met-Gly-Leu-NHPh) drives the reaction equilibrium forward, often achieving >95% synthesis within 2 hours[2][8].

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes and parameters for the workflows described above, providing a benchmark for experimental replication.

Table 2: Comparative Reaction Parameters for Z-Met-Gly-OH Workflows

Workflow PhaseKey ReagentsTemp / pHAnalytical TargetExpected Yield
Coupling (Chem) Z-Met-OH, H-Gly-OMe, DCC, HOBt0°C → 25°CDisappearance of free amine (TLC)85 - 90%
Saponification Z-Met-Gly-OMe, LiOH (THF/H2O)0°CLC-MS: [M+H]+ = 341.3992 - 94%[7]
Enzymatic Elongation Z-Met-Gly-OH, H-Leu-NHPh, Thermolysin37°C, pH 7.5HPLC peak shift, Product precipitation>95% (at 2 hrs)[8]

References

  • NextSDS. "Z-MET-GLY-OH — Chemical Substance Information." NextSDS. Available at:[Link]

  • MolAid. "Z-Met-Gly-OMe - Reaction Information." MolAid. Available at: [Link]

  • Wayne, S. I., & Fruton, J. S. "Thermolysin-catalyzed peptide bond synthesis." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • National Institutes of Health (NIH). "Introduction to Peptide Synthesis." PMC - NIH. Available at:[Link]

Sources

Foundational

The Structural Conformation of Z-L-Methionyl-glycine in Aqueous Solution: A Methodological Framework

An In-Depth Technical Guide Abstract The three-dimensional conformation of peptides in aqueous solution is a critical determinant of their biological activity, bioavailability, and interaction with molecular targets. Z-L...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The three-dimensional conformation of peptides in aqueous solution is a critical determinant of their biological activity, bioavailability, and interaction with molecular targets. Z-L-Methionyl-glycine, a protected dipeptide, serves as an excellent model system for exploring the interplay of backbone flexibility, side-chain interactions, and solvent effects that govern the conformational landscape. This guide provides a comprehensive methodological framework for elucidating the structural preferences of Z-L-Methionyl-glycine in an aqueous environment. We will detail an integrated approach that synergistically combines high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with computational Molecular Dynamics (MD) simulations. This document is designed not merely as a set of protocols, but as a guide to the scientific rationale behind each experimental and computational choice, ensuring a robust and self-validating investigation.

Introduction: The Significance of Dipeptide Conformation

A peptide's function is inextricably linked to its structure. For small peptides like Z-L-Methionyl-glycine, which lacks a persistent, folded structure, the relevant description is not a single conformation but rather an ensemble of interconverting structures. Understanding the relative populations of these conformers in solution is paramount for applications in drug discovery, where a molecule's "bioactive conformation" may be a minor but crucial component of this ensemble.

The conformational freedom of a dipeptide is primarily defined by the rotation around two single bonds in the backbone for each amino acid residue. These rotations are described by the dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N'). The sterically allowed combinations of these angles can be visualized on a Ramachandran plot, which serves as a fundamental map of conformational space.[1][2]

Z-L-Methionyl-glycine (PubChem CID: 7003778) presents a unique case study.[3] The glycine residue, with only a hydrogen atom as its side chain, possesses significantly more conformational flexibility than other amino acids.[4] In contrast, the L-methionine residue has a larger, flexible side chain containing a thioether group, which can engage in specific interactions. The N-terminal benzyloxycarbonyl (Z) group adds further steric bulk and potential for non-covalent interactions. The aqueous solvent itself is not a passive medium; it actively shapes the conformational landscape by forming hydrogen bonds and exerting hydrophobic effects, often stabilizing conformations that would be unfavorable in a vacuum.[5][6]

This guide will outline the necessary steps to map this complex conformational landscape through a powerful combination of experimental observation and theoretical simulation.

Experimental Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the solution-state structure and dynamics of peptides.[7][8] It provides atomic-resolution data averaged over the entire ensemble of molecules in the sample.

Rationale for NMR Approach

Linear peptides in solution exist in a dynamic equilibrium of multiple conformations.[9] NMR allows us to probe this equilibrium by measuring parameters that are sensitive to molecular geometry and proximity. Key measurable parameters include:

  • Chemical Shifts (¹H, ¹³C): These are sensitive to the local electronic environment of each nucleus. Deviations from "random coil" values can indicate the presence of preferred secondary structures.[9]

  • Nuclear Overhauser Effects (NOEs): An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are close in the covalent structure. This provides crucial distance constraints for 3D structure determination.[7]

  • Scalar (J) Couplings: The magnitude of the coupling constant between two nuclei (e.g., ³J(HN,Hα)) is dependent on the dihedral angle separating them, as described by the Karplus relationship. This provides constraints on backbone (φ) and side-chain (χ) torsion angles.[10]

Experimental Protocol: NMR Workflow

This protocol outlines the key steps for acquiring high-quality NMR data for conformational analysis.

Step 1: Sample Preparation

  • Synthesis & Purification: Obtain high-purity (>95%) Z-L-Methionyl-glycine. Commercial synthesis is available.[11][12]

  • Solvent Selection: Dissolve the peptide in a deuterated solvent to minimize the solvent proton signal. For an aqueous environment, use 99.9% Deuterium Oxide (D₂O) or a 90% H₂O/10% D₂O mixture. The H₂O/D₂O mixture is essential for observing exchangeable amide protons.

  • Concentration: Prepare the sample at a concentration suitable for NMR, typically in the range of 0.5-5 mM.[13] A higher concentration improves the signal-to-noise ratio but increases the risk of aggregation.

  • Buffer and pH: Use a suitable buffer (e.g., phosphate buffer) to maintain a constant pH, as the charge state of the terminal carboxyl group will affect conformation. The D₂O "pD" should be adjusted accordingly (pD = pH_reading + 0.4). In an unbuffered aqueous solution, the dipeptide will exist primarily in its zwitterionic form.[6][14]

  • Internal Standard: Add a small amount of an internal reference standard, such as DSS or TSP, for accurate chemical shift referencing.

Step 2: Data Acquisition

  • 1D ¹H Spectrum: Acquire a simple one-dimensional proton spectrum to assess sample purity, check for aggregation, and obtain initial chemical shift information.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system. It is essential for assigning specific protons to the methionine and glycine residues.

  • 2D NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the core experiment for obtaining distance constraints.

    • Rationale: NOESY is ideal for molecules with a correlation time that yields positive NOEs. For small, rapidly tumbling molecules like a dipeptide, NOEs can be near zero. In this case, ROESY is superior as it always produces a positive signal.[7]

    • Implementation: Acquire a series of spectra with varying mixing times (e.g., 100-400 ms) to build up NOE/ROE intensities, which can be related back to proton-proton distances.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, aiding in the unambiguous assignment of both ¹H and ¹³C resonances.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 High-Purity Peptide Prep2 Dissolve in D2O/H2O (0.5-5 mM) Prep1->Prep2 Prep3 Add Buffer & Reference Prep2->Prep3 Acq1 1D ¹H Spectrum Prep3->Acq1 Acq2 2D TOCSY (Assignments) Acq1->Acq2 Acq3 2D NOESY/ROESY (Distances) Acq2->Acq3 Acq4 2D HSQC (Assignments) Ana1 Peak Picking & Integration Acq3->Ana1 Ana2 Derive Distance & Angle Constraints Ana1->Ana2 Ana3 Structure Calculation Ana2->Ana3 MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis Setup1 Build Peptide Structure Setup2 Choose Force Field (e.g., CHARMM36) Setup1->Setup2 Setup3 Solvate in Water Box (e.g., TIP3P) Setup2->Setup3 Setup4 Add Ions Setup3->Setup4 Sim1 Energy Minimization Setup4->Sim1 Sim2 Equilibration (NVT -> NPT) Sim1->Sim2 Sim3 Production Run (NPT) Sim2->Sim3 Ana1 Calculate Dihedrals (φ, ψ) Sim3->Ana1 Ana2 Generate Ramachandran Plot Ana1->Ana2 Ana3 Cluster Analysis Ana1->Ana3 Ana4 Identify Dominant States Ana3->Ana4

Caption: Workflow for a Molecular Dynamics (MD) simulation of Z-L-Methionyl-glycine.

Synthesis and Analysis: A Unified Conformational Model

The true power of this approach lies in integrating the experimental data with the computational model. The MD simulation provides a detailed map of possibilities, while the NMR data validates which of those possibilities are physically realized.

The Predicted Conformational Landscape

The analysis of the MD trajectory will result in a Ramachandran plot specific to Z-L-Methionyl-glycine in water. Based on studies of similar dipeptides, we can anticipate the key populated regions: [5]

  • β-strand / Extended (β): Located in the upper left quadrant of the plot (φ ≈ -135°, ψ ≈ +135°). This is often a major conformation for flexible peptides in solution.

  • Polyproline II (PII): A left-handed helical conformation (φ ≈ -75°, ψ ≈ +145°) that is particularly favored in aqueous solution due to its ability to form optimal hydrogen bonds with surrounding water molecules. [5]* Right-handed Helical (αR): Located at φ ≈ -60°, ψ ≈ -45°. While less common for a short dipeptide, this region may be sampled.

  • Glycine-Specific Regions: Due to its lack of a bulky side chain, the glycine residue can also populate regions in the right half of the Ramachandran plot (positive φ values) that are sterically forbidden for other L-amino acids. [15]

Data Integration

The final step is to ensure the computational ensemble is consistent with the NMR data. This can be done by back-calculating the expected NMR parameters from the MD trajectory and comparing them to the experimental values. For example, the average proton-proton distances calculated from the simulation should agree with the distances inferred from the NOESY/ROESY cross-peaks. [7]If discrepancies exist, the simulation parameters may need refinement, or NMR-derived distance restraints can be incorporated into the simulation to guide conformational sampling.

Tabulated Data Summary

The following table summarizes the expected characteristics of the major conformational basins that could be populated by the methionine residue in Z-L-Methionyl-glycine.

Conformational BasinTypical φ AngleTypical ψ AngleKey Expected Intra-residue ¹H-¹H NOEs (Methionine)
β-strand (Extended) ~ -135°~ +135°Strong Hα ↔ Hβ; Weak HN ↔ Hα
Polyproline II (PII) ~ -75°~ +145°Strong HN ↔ Hα
α-Helical (Right) ~ -60°~ -45°Strong HN ↔ Hβ; Medium HN(i) ↔ HN(i-1)*
Note: The HN(i) ↔ HN(i-1) NOE is an inter-residue contact and would not be observed in a dipeptide. This highlights a limitation of applying secondary structure labels to very short peptides.

Conclusion

Elucidating the structural conformation of Z-L-Methionyl-glycine in aqueous solution requires a multi-faceted approach that leverages the strengths of both experimental NMR spectroscopy and computational MD simulations. NMR provides time-averaged, experimentally-grounded data on atomic proximities and dihedral angles, while MD offers a dynamic, atomistic model of the entire conformational ensemble. By integrating these two powerful techniques, researchers can build a robust and validated model of the dipeptide's behavior in solution. This detailed conformational understanding is a critical foundation for rational drug design, enabling the development of molecules with optimized activity, specificity, and pharmacokinetic properties.

References

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
  • Mark, A. E., & Nilsson, L. (2001). Molecular Dynamics Simulations of the Ala-Pro Dipeptide in Water: Conformational Dynamics of Trans and Cis Isomers Using Different Water Models. The Journal of Physical Chemistry B, 105(41), 9954–9960. [Link]

  • Eaton, W. A. (2009). The amino acid dipeptide: Small but still influential after 50 years. Proceedings of the National Academy of Sciences, 106(45), 18883–18884. [Link]

  • Pellicane, G., & Ciferri, A. (2000). Do Bridging Water Molecules Dictate the Structure of a Model Dipeptide in Aqueous Solution? Journal of the American Chemical Society, 122(25), 6163–6164. [Link]

  • Pereira, C. S., et al. (2024). Conformational preference of dipeptide zwitterions in aqueous solvents. Physical Chemistry Chemical Physics, 26(7), 5645-5655. [Link]

  • Hollingsworth, S. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biophysical Journal, 99(6), 1667-1675. [Link]

  • Mark, A. E., & Nilsson, L. (2001). Molecular Dynamics Simulations of the Ala-Pro Dipeptide in Water: Conformational Dynamics of Trans and Cis Isomers Using Different Water Models. ResearchGate. [Link]

  • Houben, K., & Becker, S. (n.d.). High Resolution NMR Spectroscopy. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemistry, 9(17), 3459–3470. [Link]

  • Selvarengan, P., & Kolandaivel, P. G. (2004). Molecular modeling of dipeptide and its analogous systems with water. Journal of Molecular Modeling, 10(3), 198–203. [Link]

  • Ghorbani-Vaghei, R., & Akkurt, M. (2016). Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1639–1643. [Link]

  • Lancelin, J. M., & Remaud, G. S. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry, 22(16). [Link]

  • Marvel, C. S., & Noyes, W. A. (1920). dl-PHENYLGLYCINE. Organic Syntheses, 1, 45. [Link]

  • Schweitzer-Stenner, R. (2013). Ramachandran Plot for Alanine Dipeptide as Determined from Raman Optical Activity. The Journal of Physical Chemistry Letters, 4(16), 2636–2640. [Link]

  • Schweitzer-Stenner, R. (2023). The Relevance of Short Peptides for an Understanding of Unfolded and Intrinsically Disordered Proteins. Physical Chemistry Chemical Physics. [Link]

  • Wikipedia. (n.d.). Ramachandran plot. [Link]

  • Ghorbani-Vaghei, R., & Akkurt, M. (2016). Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. IUCrData, 1(11). [Link]

  • National Center for Biotechnology Information. (n.d.). Z-L-Methionyl glycine. PubChem Compound Database. [Link]

  • Mó, O., et al. (2001). Intramolecular Effects and Relative Stabilities of Conformers of Gaseous Glycine. ResearchGate. [Link]

  • University of Bristol, School of Chemistry. (2010). Glycine. Molecule of the Month. [Link]

  • Yang, L., Jiang, N., & Zhao, Z. (2012). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Advanced Materials Research, 550-553, 53-56. [Link]

  • Lau, W. F., & Pettitt, B. M. (1987). Conformations of the glycine dipeptide. Biopolymers, 26(11), 1817–1831. [Link]

  • Ramegowda, M. (2013). Geometry optimization and stability of solvated glycine dipeptide: EFP study. Journal of Chemical and Pharmaceutical Research, 5(1), 8-11. [Link]

  • Wikipedia. (n.d.). Methionylglycine. [Link]

  • Faleiro, L., & G., D. (1995). Interactions in glycine and methionine uptake, conversion and incorporation into proteins in the preimplantation mouse embryo. Reproduction, 104(2), 201-207. [Link]

  • Ganapathy, V., et al. (1978). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Journal of Biosciences, 1(1), 1-12. [Link]

  • Boldyreva, E. V. (2013). Intermolecular interactions in ζ-glycine. ResearchGate. [Link]

Sources

Exploratory

Mechanism of Action of Z-L-Methionyl Glycine in Enzyme Kinetics: A Comprehensive Guide

Executive Summary In the field of enzymology and rational drug design, synthetic dipeptides serve as critical probes for mapping active site topographies and elucidating catalytic mechanisms. Z-L-Methionyl glycine (Z-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of enzymology and rational drug design, synthetic dipeptides serve as critical probes for mapping active site topographies and elucidating catalytic mechanisms. Z-L-Methionyl glycine (Z-Met-Gly) —a dipeptide derivative featuring a benzyloxycarbonyl (Z) protecting group, a hydrophobic methionine residue, and a sterically unhindered glycine—is a highly specialized tool used to investigate metalloproteases and cross-linking enzymes.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive biochemistry. We will dissect the structural rationale behind Z-Met-Gly, analyze its kinetic behavior across distinct enzyme classes (such as thermolysin and transglutaminase), and provide self-validating experimental protocols designed to ensure high-fidelity kinetic data extraction.

Structural Rationale: The Anatomy of Z-Met-Gly

The utility of Z-Met-Gly in kinetic assays is not accidental; it is the result of deliberate biochemical engineering designed to isolate specific enzyme-substrate interactions:

  • The Z (Benzyloxycarbonyl) Group: By blocking the N-terminus, the Z-group serves a dual purpose. First, it prevents premature degradation by ubiquitous aminopeptidases, ensuring the integrity of the substrate during prolonged assays. Second, it provides a bulky, aromatic moiety that anchors the peptide into the hydrophobic S1/S2 subsites of endopeptidases, mimicking the extended polypeptide chain of a natural substrate.

  • L-Methionine (Met): The thioether side chain of methionine offers a flexible, uncharged, and highly hydrophobic probe. It is uniquely suited to map the spatial constraints and transition-state stabilization of the S1' pocket in metalloproteases.

  • Glycine (Gly): Lacking a bulky side chain, the C-terminal glycine eliminates steric clash at the S2' subsite. This structural minimalism allows researchers to isolate and quantify the exact kinetic contribution of the Met residue without confounding variables from downstream steric hindrance.

Kinetic Behavior in Metalloproteases

Thermolysin Substrate Specificity

Thermolysin, a thermostable zinc metalloprotease, requires bulky hydrophobic residues at the P1' position for efficient catalysis. Z-Met-Gly-OH is frequently utilized as a carboxyl component in 1 [1].

Kinetic studies reveal that the nature of the amino acid in the acidic component drastically alters the apparent kcat​ while having minimal impact on Km​ . This indicates that the structural bulk of the thioether in Z-Met-Gly exerts its influence primarily at the level of the transition state rather than the ground state of the Michaelis complex.

Table 1: Relative Rates of Thermolysin-Catalyzed Peptide Synthesis (pH 7.5, 37°C) Data summarizes the condensation of various Z-protected acids with H-Leu-NHPh.

Acidic ComponentRelative Rate (%)Mechanistic Observation
Z-Phe-Gly-OH 100 (Baseline)Optimal hydrophobic engagement at the S1' subsite.
Z-Ala-Ala-OH 55Moderate binding; reduced hydrophobic bulk compared to Phe.
Z-Ala-OH 36Suboptimal interaction due to truncated chain length.
Z-Met-Gly-OH 32Thioether bulk alters transition state stabilization, lowering kcat​ .
Bacillus subtilis Neutral Protease

In comparative studies using Bacillus subtilis neutral protease, the amide derivative Z-Met-Gly-NH2 has been deployed to test endopeptidase specificity. The enzyme strictly requires the absence of free amino and carboxyl groups near the susceptible bond. Studies on the [2] demonstrate that while substrates like Z-Gly-Leu-NH2 are rapidly hydrolyzed, Z-Met-Gly-NH2 exhibits negligible hydrolysis. This negative result is mechanistically vital: it proves that while the S1' pocket accommodates Leucine optimally, the specific geometry of Methionine paired with Glycine at P2' fails to induce the necessary conformational shift for zinc-mediated water attack.

Differential Modulation of Transglutaminase Activity

Z-Met-Gly is not only a substrate but also a powerful diagnostic inhibitor. In studies detailing the2 [3], Z-L-methionylglycine acts as a competitive inhibitor in the amine transfer (cross-linking) reaction.

However, it shows zero inhibition in the enzyme's esterolysis/hydrolysis reaction. Causality: This differential inhibition proves that transglutaminase exists in distinct, calcium-activated conformational states depending on the nucleophile present (amine vs. water). Z-Met-Gly selectively binds and locks the enzyme conformation that facilitates amine transfer, rendering it a highly specific mechanistic probe.

TGaseMech TGase Active Transglutaminase (Ca2+ bound) AcylEnz Acyl-Enzyme Intermediate TGase->AcylEnz Native Substrate Transfer Amine Transfer Reaction (Cross-linking) AcylEnz->Transfer + Amine Hydrolysis Hydrolysis Reaction (Water as nucleophile) AcylEnz->Hydrolysis + H2O ZMetGly Z-Met-Gly (Inhibitor) ZMetGly->Transfer Competitive Inhibition ZMetGly->Hydrolysis No Inhibition

Differential inhibition of transglutaminase pathways by Z-Met-Gly.

Experimental Protocols for Kinetic Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to prevent user-induced artifacts.

pH-Stat Method for Hydrolysis Kinetics

This method measures the release of protons during the cleavage of the peptide bond, allowing for real-time calculation of v0​ (initial velocity).

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve Z-Met-Gly in 0.1 M KCl to a final concentration ranging from 0.1×Km​ to 5×Km​ .

    • Causality: KCl maintains a constant ionic strength, preventing fluctuations in the activity coefficients of the reacting ions which would otherwise skew the apparent Km​ .

  • System Equilibration: Transfer the solution to a jacketed reaction cell connected to a water bath strictly maintained at 25.0 ± 0.1°C.

  • Atmospheric Control (Critical Step): Layer a steady stream of nitrogen gas over the solution.

    • Causality: Atmospheric CO2​ readily dissolves in water to form carbonic acid, altering the pH. In a pH-stat assay monitoring proton release, CO2​ absorption artificially inflates the apparent reaction rate, leading to erroneous kcat​ calculations.

  • Initiation: Inject 0.1–1.0 mg/mL of the purified metalloprotease.

  • Titration & Monitoring: Use an automated autoburet to titrate 0.01 M NaOH, maintaining the pH exactly at 8.0. Record the volume of titrant added over time to derive initial rates.

KineticWorkflow Start Prepare Z-Met-Gly Substrate Solutions Assay Initiate Reaction (pH-Stat/Spectroscopy) Start->Assay Enzyme Equilibrate Enzyme (Thermolysin/TGase) Enzyme->Assay Data Continuous Monitoring (Initial Rates v0) Assay->Data MM Michaelis-Menten Fitting (v0 vs [S]) Data->MM Params Extract kcat, Km, Ki MM->Params

Workflow for high-throughput kinetic profiling of Z-Met-Gly.
Spectrophotometric Assay for Transglutaminase Inhibition

To determine the Ki​ of Z-Met-Gly in transglutaminase, a competitive inhibition assay using a surrogate chromogenic substrate is required.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 0.5 M Tris / 0.05 M Calcium Acetate buffer (pH 7.5).

    • Causality: Transglutaminase requires calcium for the allosteric activation of its catalytic cysteine. Tris acts as a stable buffer at physiological pH without chelating the essential Ca2+ ions.

  • Inhibitor Titration: Prepare serial dilutions of Z-Met-Gly (0.5 mM to 10 mM) utilizing 20% (vol/vol) dimethyl sulfoxide (DMSO).

    • Causality: DMSO is required to solubilize the highly hydrophobic Z-protected dipeptide while maintaining enzyme stability.

  • Reaction Initiation: Add p-nitrophenyl acetate (the primary substrate) and the enzyme.

  • Data Acquisition: Monitor the release of p-nitrophenol continuously at 340 nm using a recording spectrophotometer.

  • Data Analysis: Plot the initial velocities using a Dixon Plot ( 1/v vs. [I] ) to accurately extract the Ki​ value, confirming the competitive nature of Z-Met-Gly binding.

References

  • Thermolysin-catalyzed peptide bond synthesis.Proceedings of the National Academy of Sciences (PNAS).
  • Studies on the Specificity of Bacillus subtilis Neutral Protease with Synthetic Substrates.Journal of Biological Chemistry / ElectronicsAndBooks.
  • Mechanism of Action of Guinea Pig Liver Transglutaminase.ResearchGate.

Sources

Foundational

A Comprehensive Guide to the Crystallographic Analysis of Z-Protected Methionyl Glycine

Introduction: The Significance of Atomic-Level Structural Insights In the realm of peptide science and drug discovery, a molecule's three-dimensional structure is intrinsically linked to its function. Crystallographic da...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Atomic-Level Structural Insights

In the realm of peptide science and drug discovery, a molecule's three-dimensional structure is intrinsically linked to its function. Crystallographic data provides the highest resolution view of a molecule's conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its packing in the solid state. For a protected dipeptide such as Z-methionyl-glycine, this information is invaluable.

The benzyloxycarbonyl (Z) group is a common amine-protecting group in peptide synthesis. Its presence not only facilitates controlled peptide coupling but also introduces a bulky, aromatic moiety that can significantly influence the peptide's conformational preferences and crystal packing. Understanding these structural nuances is critical for:

  • Rational Drug Design: Atomic-level details can inform the design of peptidomimetics with enhanced stability and biological activity.

  • Solid-State Chemistry: For active pharmaceutical ingredients (APIs), crystallographic data is fundamental to understanding polymorphism, stability, and solubility.

  • Biochemical Studies: The conformation of a peptide in its crystalline form can provide insights into its likely conformation in biological systems.

This guide will provide the scientific rationale and detailed protocols to empower researchers to independently determine and analyze the crystal structure of Z-protected methionyl glycine.

Synthesis of Z-Protected Methionyl Glycine

The synthesis of Z-protected methionyl glycine is a standard peptide coupling reaction. The following protocol describes a common and reliable method.

Synthetic Protocol

Objective: To couple Z-L-methionine with glycine methyl ester, followed by saponification to yield the final product.

Materials:

  • Z-L-methionine

  • Glycine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1N)

Procedure:

  • Activation of Z-L-methionine:

    • Dissolve Z-L-methionine (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) portion-wise and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours.

    • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Coupling Reaction:

    • In a separate flask, suspend glycine methyl ester hydrochloride (1 equivalent) in DCM and add TEA (1.1 equivalents) to neutralize. Stir for 15 minutes.

    • Filter the DCU from the activated Z-L-methionine solution and add the filtrate to the neutralized glycine methyl ester solution.

    • Stir the reaction mixture overnight at room temperature.

  • Work-up and Purification of the Protected Dipeptide Ester:

    • Filter any further DCU precipitate.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-L-methionyl-glycine methyl ester.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Saponification:

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Concentrate the solution to remove methanol.

    • Acidify the aqueous solution to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield Z-L-methionyl-glycine as a white solid.

Rationale Behind Experimental Choices
  • Coupling Reagents: DCC/NHS or EDC/HOBt are used to activate the carboxylic acid of Z-L-methionine, forming an active ester that is less prone to racemization and reacts efficiently with the amino group of glycine methyl ester.

  • Protecting Groups: The Z-group on methionine prevents self-coupling, while the methyl ester on glycine protects its carboxyl group.

  • Saponification: The final step removes the methyl ester protecting group to yield the desired carboxylic acid.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis. The following are common techniques suitable for a molecule like Z-protected methionyl glycine.

Crystallization Protocol: Slow Evaporation

Objective: To slowly increase the concentration of the solute to the point of supersaturation, promoting the growth of well-ordered crystals.

Procedure:

  • Select a suitable solvent or solvent system in which the compound has moderate solubility. Good starting points include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.

  • Prepare a nearly saturated solution of Z-protected methionyl glycine in the chosen solvent at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

Other techniques such as vapor diffusion (hanging or sitting drop) and slow cooling of a saturated solution can also be explored.

X-ray Diffraction and Structure Determination

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Experimental Workflow

The overall workflow for single-crystal X-ray diffraction is as follows:

workflow cluster_exp Experimental Phase cluster_analysis Computational Phase Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Diffractometer Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Raw Data Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Refined Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The initial phases of the structure factors are determined using computational methods such as direct methods or Patterson methods, leading to an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This is often done using software like PLATON and by generating a Crystallographic Information File (CIF), which can be checked for consistency.

Illustrative Crystallographic Data: L-Methionyl-L-Glycine

To provide a tangible example of the data obtained from a crystallographic analysis, the published data for the unprotected dipeptide, L-methionyl-L-glycine, is presented below.[1][2][3] This serves as a template for what one would expect to report for Z-protected methionyl glycine.

Crystallographic Data Table
ParameterL-methionyl-L-glycine[1]
Chemical FormulaC7H14N2O3S
Formula Weight206.26
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.2521 (3)
b (Å)11.4126 (7)
c (Å)16.5403 (10)
α (°)90
β (°)90
γ (°)90
Volume (ų)991.29 (10)
Z4
Temperature (K)90
R-factor (%)2.62
CCDC Deposition Number2361458
Structural Insights from L-Methionyl-L-Glycine

The crystal structure of L-methionyl-L-glycine reveals that the molecule exists as a zwitterion in the solid state, with a protonated N-terminus (NH₃⁺) and a deprotonated C-terminus (COO⁻).[1][3] The molecule adopts a kinked conformation.[1][2] A key feature of the crystal packing is an extensive three-dimensional hydrogen-bonding network.[1][2][3] These interactions involve the ammonium and carboxylate groups, creating a stable, tightly packed structure.

H_Bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1 N-H O2 C=O N1->O2 H-Bond O1 C=O N2 N-H N2->O1 H-Bond

Caption: Schematic of intermolecular hydrogen bonding in a peptide crystal.

For Z-protected methionyl glycine, one would anticipate a different hydrogen bonding pattern due to the absence of the N-terminal ammonium group. Instead, the amide N-H group would likely participate in hydrogen bonding. The bulky Z-group would also introduce significant steric effects and potential for π-π stacking interactions, leading to a distinct crystal packing arrangement.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of Z-protected methionyl glycine. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the high-resolution structural data necessary to advance their work in drug development, materials science, and biochemistry. While the specific structure of Z-protected methionyl glycine remains to be publicly reported, the methodologies described herein provide a clear and actionable path to its discovery and analysis.

References

  • Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. IUCrData. [Link]

  • Z-L-Methionyl glycine | C15H20N2O5S | CID 7003778 - PubChem. NIH. [Link]

  • (IUCr) Crystal structures of the isomeric dipeptides L-glycyl-L-methionine and L-methionyl-L-glycine. [Link]

  • Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine - PMC. NIH. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biosynthetic and Chemoenzymatic Production of Z-L-Methionyl Glycine Derivatives

Foreword: Reimagining Dipeptide Synthesis in Drug Development In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding frontier, offering high specificity and potent biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Reimagining Dipeptide Synthesis in Drug Development

In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding frontier, offering high specificity and potent biological activity with favorable safety profiles.[1] Dipeptides, the simplest constituents of this class, serve as invaluable building blocks for constructing complex, bioactive molecules.[2] This guide moves beyond classical chemical synthesis to explore the nuanced and powerful world of biosynthetic and chemoenzymatic pathways for producing a key exemplar: Z-L-Methionyl glycine and its derivatives.

The "Z" group, or benzyloxycarbonyl, is a synthetic N-terminal protecting group, meaning a purely natural biosynthetic pathway for the title compound is non-existent.[3] Therefore, this whitepaper focuses on the sophisticated chemoenzymatic strategies that leverage the precision of biological catalysts to forge the L-Methionyl-glycine backbone. We will dissect the enzymatic machinery capable of this synthesis, providing not just protocols, but the underlying scientific rationale—the "why" behind the "how"—to empower researchers and drug development professionals in their quest for novel therapeutics.

Part 1: Foundational Concepts in Dipeptide Assembly

The Precursors: Natural Biosynthesis of L-Methionine and Glycine

The journey begins with the constituent amino acids. Understanding their natural origins provides context for the starting materials in any synthetic endeavor.

  • L-Methionine: An essential amino acid in humans, its synthesis in microorganisms is a multi-step pathway branching from aspartate. Key steps involve the conversion of homoserine to O-succinylhomoserine, followed by cystathionine-mediated sulfur incorporation and final methylation of homocysteine.[4] In some marine bacteria, a unique cobalamin-dependent methyltransferase has a dual function as both a methionine synthase and a glycine betaine methyltransferase, highlighting the metabolic integration of these pathways.[5]

  • Glycine: As the simplest amino acid, glycine can be synthesized through several routes. The primary pathway in many organisms, including E. coli, involves a single enzymatic step catalyzed by serine hydroxymethyltransferase (SHMT), which cleaves a carbon from L-serine.[6][7] Alternatively, the glycine cleavage system (GCS) can operate in reverse to synthesize glycine from one-carbon units, ammonia, and CO2.[8][9]

The Gatekeeper: The Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl group is a cornerstone of peptide chemistry, introduced to temporarily block the reactive N-terminal amine. This prevents unwanted side reactions and ensures the specific formation of the desired peptide bond.[3]

  • Function: It renders the N-terminal amine nucleophilicity inert during the activation of the C-terminal carboxyl group of the first amino acid (in this case, Z-L-Methionine).

  • Stability & Cleavage: The Z group is stable under a range of conditions but can be cleanly removed via catalytic hydrogenation (e.g., H₂/Pd) or under specific acidic conditions (e.g., HBr in acetic acid), which preserves the newly formed peptide bond.[3] Its use is fundamental to controlling the sequence and purity of the final product in both solid-phase and solution-phase synthesis.[]

Part 2: Enzymatic Pathways for L-Methionyl-Glycine Synthesis

The core of chemoenzymatic peptide synthesis (CEPS) is the use of enzymes to catalyze peptide bond formation. This approach offers exceptional stereoselectivity, obviating the need for extensive side-chain protection and operating under mild, aqueous conditions.[11][12] We will explore three primary enzymatic strategies applicable to the synthesis of Z-L-Met-Gly derivatives.

Pathway A: Protease-Catalyzed Synthesis (PCS)

Historically used for peptide degradation, proteases such as papain, α-chymotrypsin, and trypsin can be driven in reverse under kinetically controlled conditions to form peptide bonds.[11]

Causality of Experimental Choice: In this approach, an activated ester of the N-protected amino acid (Z-L-Methionine methyl or ethyl ester) is used as the acyl donor. The enzyme facilitates a nucleophilic attack from the amino group of the incoming amino acid (glycine or a glycine ester) onto the enzyme-acyl intermediate. High concentrations of the nucleophile and careful control of pH (typically alkaline to deprotonate the incoming amine) shift the equilibrium away from hydrolysis and towards synthesis.[13]

Diagram: Protease-Catalyzed Synthesis Workflow

PCS_Workflow cluster_reactants Reactants Z_Met_OR Z-L-Met-OR (Acyl Donor) Protease Protease (e.g., Papain) Z_Met_OR->Protease Acylation Gly_R Glycine-R' (Nucleophile) Acyl_Enzyme Acyl-Enzyme Intermediate (Z-L-Met-Enzyme) Gly_R->Acyl_Enzyme Aminolysis (Nucleophilic Attack) Protease->Acyl_Enzyme Product Z-L-Met-Gly-R' Acyl_Enzyme->Product Hydrolysis Hydrolysis (Side Reaction) Acyl_Enzyme->Hydrolysis H₂O

Caption: Kinetically-controlled synthesis using a protease enzyme.

Pathway B: Aminoacyl-tRNA Synthetase (ARS)-Mediated Synthesis

Aminoacyl-tRNA synthetases (aaRS) are the enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in ribosomal protein synthesis.[14][15] Intriguingly, these enzymes can be co-opted to catalyze peptide bond formation directly, independent of tRNA or the ribosome.[16]

Mechanism & Rationale: The process involves two key steps. First, the aaRS activates the carboxyl group of the first amino acid (Methionine) using ATP to form a highly reactive aminoacyl-adenylate intermediate (Met-AMP). This complex is then intercepted by a high concentration of a second amino acid nucleophile (Glycine), which attacks the activated carboxyl group to form the dipeptide. This method leverages the inherent substrate specificity of the synthetase to ensure high-fidelity coupling.[16][17]

Diagram: ARS-Mediated Dipeptide Synthesis

ARS_Synthesis Met L-Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS ATP ATP ATP->MetRS Met_AMP [MetRS • Met-AMP] Activated Intermediate MetRS->Met_AMP Activation Product L-Met-Gly Met_AMP->Product PPi PPi Met_AMP->PPi Gly Glycine (High Conc.) Gly->Met_AMP Nucleophilic Attack AMP AMP Product->AMP

Caption: Dipeptide formation catalyzed by an aminoacyl-tRNA synthetase.

Pathway C: Harnessing Non-Ribosomal Peptide Synthetase (NRPS) Machinery

NRPSs are modular enzymatic assembly lines found in bacteria and fungi that produce a vast array of bioactive peptides.[18][19] Each module is responsible for incorporating a single amino acid and is comprised of several catalytic domains. For dipeptide synthesis, the key domains are the Adenylation (A), Thiolation (T or PCP), and Condensation (C) domains.[20]

Modular Logic:

  • Adenylation (A) Domain: Selects and activates a specific amino acid (e.g., Methionine) using ATP, forming the aminoacyl-AMP.

  • Thiolation (T) Domain: Covalently tethers the activated amino acid to its phosphopantetheine (Ppant) arm as a thioester.

  • Condensation (C) Domain: The core catalyst for peptide bond formation. It accepts the upstream, T-domain-bound amino acid (the donor) and the downstream, T-domain-bound amino acid (the acceptor, e.g., Glycine) and catalyzes the nucleophilic attack of the acceptor's amino group on the donor's thioester carbonyl, elongating the peptide chain.[21]

By engineering a di-modular NRPS system or using isolated C-domains with appropriate thioester-bound substrates, one can specifically synthesize Met-Gly.

Parameter Protease-Catalyzed ARS-Mediated NRPS-Based
Enzyme Source Commercial ProteasesRecombinant SynthetasesRecombinant NRPS Modules/Domains
Acyl Donor N-Protected Amino Acid EsterN-Protected Amino Acid + ATPN-Protected Amino Acid + ATP
Key Advantage Readily available enzymesHigh fidelity, no ester requiredHigh specificity, modular design
Key Limitation Competing hydrolysis reactionRequires ATP, enzyme costComplex system, requires engineering
Typical pH 7.5 - 9.0~7.5~7.5

Table 1: Comparison of Enzymatic Synthesis Strategies.

Part 3: Experimental Protocols & Methodologies

A self-validating protocol is one where controls and clear success metrics are built-in. The following workflows are designed with this principle, providing a robust framework for implementation.

Protocol 1: Protease-Catalyzed Synthesis of Z-L-Met-Gly-OMe

This protocol describes a kinetically-controlled synthesis using Papain.

1. Materials:

  • Z-L-Methionine methyl ester (Z-L-Met-OMe)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Papain (from papaya latex)

  • Citrate-phosphate buffer (0.2 M, pH 8.0)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Analytical HPLC system with a C18 column

2. Methodology:

  • Nucleophile Preparation: Dissolve H-Gly-OMe·HCl (e.g., 5 mmol) in the citrate-phosphate buffer. Adjust the pH to 8.0 by the dropwise addition of TEA. This deprotonates the amine, making it nucleophilic.

  • Enzyme Solution: Prepare a solution of Papain in the same buffer. The exact concentration depends on the enzyme's activity units.

  • Reaction Setup: In a temperature-controlled vessel (e.g., 37°C), combine the Glycine methyl ester solution and the Papain solution.

  • Initiation: Dissolve Z-L-Met-OMe (e.g., 1 mmol, the limiting reagent) in a minimal amount of organic co-solvent like DMF or acetonitrile and add it to the reaction mixture to initiate the synthesis.

  • Monitoring (Self-Validation): At timed intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot of the reaction mixture. Quench the enzyme activity with an acidic solution (e.g., 1 M HCl). Analyze the sample by HPLC to monitor the consumption of Z-L-Met-OMe and the formation of the product, Z-L-Met-Gly-OMe. A successful reaction will show a clear product peak with a corresponding decrease in the starting material peak.

  • Work-up & Purification: Once the reaction reaches completion (or equilibrium), stop the reaction. Extract the product into ethyl acetate. Wash the organic layer successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by flash chromatography or recrystallization. Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR.

Diagram: Experimental Workflow for Protease-Catalyzed Synthesis

Protocol_Workflow A 1. Prepare Nucleophile (H-Gly-OMe in Buffer, pH 8.0) B 2. Add Enzyme (Papain Solution) A->B C 3. Initiate Reaction (Add Z-L-Met-OMe) B->C D 4. Monitor Progress (HPLC Analysis) C->D D->D Continue Incubation E 5. Quench & Extract (Acidify, Ethyl Acetate) D->E Reaction Complete F 6. Purify & Characterize (Chromatography, MS, NMR) E->F

Caption: Step-by-step workflow for enzymatic dipeptide synthesis.

Part 4: Derivatives and Applications in Drug Development

Z-L-Methionyl glycine is more than a simple dipeptide; it is a versatile intermediate.[] By modifying the C-terminus (e.g., esters, amides) or deprotecting the N-terminus to reveal the free amine, this core scaffold can be integrated into larger molecules.

  • Fragment-Based Synthesis: Protected dipeptides are essential building blocks for synthesizing longer, more complex peptide drugs using either solid-phase or solution-phase techniques.[12][22] They allow for the convergent synthesis of larger fragments, improving yield and simplifying purification.

  • Structure-Activity Relationship (SAR) Studies: Derivatives of Met-Gly can be synthesized to probe biological interactions. For instance, converting a C-terminal ester to an amide can significantly alter hydrogen bonding potential and metabolic stability, providing critical data for optimizing a drug lead.[]

  • Antimicrobial and Anticancer Peptides: Methionine-containing peptides have shown diverse biological activities. Using Z-L-Met-Gly derivatives as building blocks allows for the systematic development of novel antimicrobial or anticancer agents with enhanced properties.[23]

Conclusion

The synthesis of Z-L-Methionyl glycine derivatives serves as a powerful case study in the convergence of synthetic chemistry and biocatalysis. By moving beyond traditional organic synthesis and harnessing the catalytic prowess of enzymes like proteases, aminoacyl-tRNA synthetases, and NRPS domains, researchers can achieve highly efficient, stereopure, and environmentally benign production of valuable peptide building blocks. These chemoenzymatic pathways are not merely academic curiosities; they are robust, scalable platforms that directly support the design and development of next-generation peptide therapeutics, enabling the creation of novel drugs with improved efficacy and safety for a wide range of diseases.

References

  • Gáspár, S., & Bódai, V. (2021). Recent Advances in Chemoenzymatic Peptide Syntheses. Molecules, 26(17), 5349. Available at: [Link]

  • Numata, K., & Fukuoka, T. (2014). Recent Advances in Chemoenzymatic Peptide Syntheses. Molecules, 19(9), 13755-13774. Available at: [Link]

  • QYAOBIO. (n.d.). Chemo Enzymatic Peptide Synthesis - CEPS. Retrieved from [Link]

  • Nakajima, H., Kitabatake, S., Tsurutani, R., Tomioka, K., & Imahori, K. (1986). Dipeptide synthesis catalyzed by aminoacyl-tRNA synthetases from Bacillus stearothermophilus. International Journal of Peptide and Protein Research, 28(2), 179-185. Available at: [Link]

  • Nakajima, H., Tsurutani, R., Kitabatake, S., & Imahori, K. (1985). Reactions of the aminoacyl-tRNA synthetase-aminoacyl adenylate complex and amino acid derivatives. A new approach to peptide synthesis. International Journal of Peptide and Protein Research, 25(6), 647-652. Available at: [Link]

  • Fischbach, M. A., & Walsh, C. T. (2006). Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products. Chemical Reviews, 106(8), 3468-3496. Available at: [Link]

  • Jakubowski, H. (1995). Synthesis of cysteine-containing dipeptides by aminoacyl-tRNA synthetases. Nucleic Acids Research, 23(22), 4608-4615. Available at: [Link]

  • Wang, C., & Li, X. (2022). Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization. RSC Chemical Biology, 3(5), 516-527. Available at: [Link]

  • Wikipedia. (n.d.). Nonribosomal peptide. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminoacyl tRNA synthetase. Retrieved from [Link]

  • Marahiel, M. A., & Essen, L. O. (2009). Nonribosomal peptide synthetases: mechanistic and structural aspects of essential domains. Methods in Enzymology, 458, 337-351. Available at: [Link]

  • Pang, Y. L., Poruri, K., & Martinis, S. A. (2014). Aminoacyl-tRNA synthetases: structure, function, and drug discovery. Cold Spring Harbor Perspectives in Biology, 6(12), a016281. Available at: [Link]

  • Bruner, S. D. (2012). Structural Biology of Non-Ribosomal Peptide Synthetases. Methods in Molecular Biology, 831, 251-269. Available at: [Link]

  • Li, Z., & Du, L. (2021). Structure, Function and Engineering of the Nonribosomal Peptide Synthetase Condensation Domain. Molecules, 26(21), 6653. Available at: [Link]

  • Uniprot. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Vaia. (n.d.). Write a chemical equation for the formation of methionyl glycine from the constituent amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionylglycine. Retrieved from [Link]

  • UCLA - Microbe Scholar. (n.d.). Glycine Biosynthesis. Retrieved from [Link]

  • Singh, R., et al. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 33(4). Available at: [Link]

  • Bio-synthesis. (2023). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. Retrieved from [Link]

  • Wirth, J. F., et al. (2020). Methionine synthesis and glycine betaine demethylation are intricately intertwined in cosmopolitan marine bacteria. Proceedings of the National Academy of Sciences, 117(39), 24479-24489. Available at: [Link]

  • Oclaville, M., et al. (2019). Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1675–1679. Available at: [Link]

  • Saliba, E., et al. (2019). Biosynthesis of the essential amino acids isoleucine and methionine from vinylglycine generated by ring-closing metathesis in the extracellular medium. Chemical Science, 10(28), 6823-6828. Available at: [Link]

  • Gudasheva, T. A., et al. (2018). Novel Technologies for Dipeptide Drugs Design and their Implantation. Current Medicinal Chemistry, 25(29), 3465-3477. Available at: [Link]

  • Wang, Y., et al. (2020). Improvement of glycine biosynthesis from one-carbon compounds and ammonia catalyzed by the glycine cleavage system in vitro. Biotechnology for Biofuels, 13, 138. Available at: [Link]

  • Honjo, G. (2023). Synthesis and Degradation of Glycine and The Role of Glycine Therapy in Organ Transplantation Failure Prevention. Journal of Medical Research and Health Sciences, 6(4). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust RP-HPLC Method for the Quantification of Z-Met-Gly-OH

Abstract & Introduction Z-Met-Gly-OH, or N-Benzyloxycarbonyl-L-methionylglycine, is a protected dipeptide frequently utilized as an intermediate in synthetic peptide chemistry. The accurate determination of its purity an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Z-Met-Gly-OH, or N-Benzyloxycarbonyl-L-methionylglycine, is a protected dipeptide frequently utilized as an intermediate in synthetic peptide chemistry. The accurate determination of its purity and concentration is critical for ensuring the quality of subsequent synthesis steps and for characterizing final products in research and pharmaceutical development. This document provides a comprehensive guide to the development and validation of a simple, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the reliable quantification of Z-Met-Gly-OH.

The method leverages the inherent hydrophobicity of the benzyloxycarbonyl (Z) protecting group for strong retention on a C18 stationary phase. We will detail the rationale behind the selection of chromatographic parameters, provide a step-by-step analytical protocol, and outline a validation strategy consistent with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Scientific Rationale: A Logic-Driven Approach to Method Development

Developing a reliable analytical method is not a matter of chance, but a systematic process grounded in the physicochemical properties of the analyte. Our strategy is built on understanding Z-Met-Gly-OH's molecular structure to make informed decisions.

Analyte Characteristics: Z-Met-Gly-OH
  • Structure: A dipeptide (Methionine-Glycine) with a molecular weight of 340.39 g/mol .[4]

  • Key Functional Groups:

    • N-Terminal Benzyloxycarbonyl (Z) Group: This is the most dominant feature for chromatographic purposes. The aromatic phenyl ring is a strong chromophore, making UV detection highly effective, and its significant hydrophobicity dictates the primary interaction with the stationary phase.

    • Peptide Backbone: The amide bonds are polar.

    • Methionine Side Chain: Contains a thioether, contributing moderate hydrophobicity.

    • C-Terminal Carboxylic Acid: An ionizable group.

This combination of a bulky, non-polar head group with a more polar peptide body makes RP-HPLC the ideal separation technique.[5][6][7]

Chromatographic Parameter Selection
  • Column Chemistry: A C18-bonded silica column is the logical first choice. The long alkyl chains of the C18 phase will provide strong hydrophobic interactions with the Z-group, ensuring adequate retention and allowing for effective separation from more polar impurities.[7][8] For a small molecule like this dipeptide, a standard pore size of 100-120 Å is optimal, as larger pores are designed for much larger biomolecules like proteins.[9]

  • Mobile Phase Composition:

    • Solvents: A gradient elution using water (Mobile Phase A) and acetonitrile (Mobile Phase B) is employed. Acetonitrile is preferred for peptide analysis due to its low viscosity and excellent UV transparency.[6]

    • Additive (Ion-Pairing Agent): The use of 0.1% Trifluoroacetic Acid (TFA) in both mobile phases is critical. TFA serves two main purposes:

      • It acts as an ion-pairing agent, forming a neutral complex with any positively charged amine groups on the analyte, which enhances retention and improves peak symmetry.

      • It maintains a low pH (around 2), which protonates the C-terminal carboxylic acid of Z-Met-Gly-OH and, crucially, suppresses the ionization of residual silanol groups on the silica stationary phase. This minimizes undesirable secondary ionic interactions that lead to peak tailing.[10]

  • UV Detection Wavelength: The presence of the phenyl ring in the Z-group results in strong UV absorbance. While peptide bonds absorb strongly around 210-220 nm[7], selecting a wavelength of 254 nm offers greater specificity for the Z-group-containing analyte. This minimizes interference from potential impurities that may lack this chromophore but still possess peptide bonds, leading to a cleaner and more reliable chromatogram.

The overall workflow for this method development process is visualized below.

G cluster_0 Phase 1: Strategy & Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (Z-Met-Gly-OH) Column Column Selection (C18, 120Å, 5µm) Analyte->Column Hydrophobic Z-Group MobilePhase Mobile Phase Selection (ACN/H2O + 0.1% TFA) Analyte->MobilePhase Peptide Nature Detector Detector Selection (UV @ 254 nm) Analyte->Detector Phenyl Chromophore Scout Initial Scouting Gradient (e.g., 5-95% B over 20 min) Column->Scout MobilePhase->Scout Detector->Scout Identify Identify Elution %B of Z-Met-Gly-OH Scout->Identify Focus Develop Focused Gradient (Shallow slope around elution %B) Identify->Focus SST System Suitability Testing (SST) Focus->SST Validation Full Method Validation (ICH Q2 R1) SST->Validation

Caption: Workflow for HPLC Method Development.

Detailed Analytical Protocol

This protocol is designed for a standard analytical HPLC system equipped with a UV detector.

Equipment and Materials
  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/Vis or DAD Detector.

  • Column: C18 Reversed-Phase Column, 4.6 x 150 mm, 5 µm particle size, 120 Å pore size.

  • Chemicals:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Trifluoroacetic Acid (TFA), HPLC Grade

    • Z-Met-Gly-OH Reference Standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To 1000 mL of HPLC grade water, add 1.0 mL of TFA. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of TFA. Mix thoroughly and degas.

  • Sample/Standard Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of Z-Met-Gly-OH reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Prepare further dilutions as needed for the calibration curve.

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
15.1
20.0
20.1
25.0
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL) to ensure the system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2 R1)

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[11][12] The following parameters must be evaluated.

G cluster_Core Core Performance Metrics cluster_Range Quantitative Range Method {Validated Method | Trustworthy & Reliable Data} Accuracy Accuracy Closeness to True Value % Recovery Accuracy->Method Precision Precision Degree of Scatter Repeatability Intermediate Precision Precision->Method Specificity Specificity Analyte Assessment No Interference Specificity->Method Linearity Linearity Range Range Interval of Reliability Linearity->Range Range->Method LOD LOD Lowest Detectable Amount LOD->Range LOQ LOQ Lowest Quantifiable Amount LOQ->Range Robustness Robustness Capacity to Remain Unaffected Deliberate Small Changes Robustness->Method

Caption: Interrelationship of Method Validation Parameters.

Validation Experiments
ParameterProtocolAcceptance Criteria
Specificity Analyze diluent blank and a sample matrix. Ensure no interfering peaks are present at the retention time of Z-Met-Gly-OH.No significant interference at the analyte's retention time.
Linearity Prepare and inject at least five concentrations across 50-150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the analyte into a sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six preparations of the same sample at 100% concentration. Intermediate: Repeat on a different day or with a different analyst.%RSD ≤ 2.0% for each level.
LOQ / LOD Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N for LOQ ≈ 10:1. S/N for LOD ≈ 3:1.
Robustness Introduce small, deliberate variations to method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, %B composition ±2%).System suitability parameters must still be met.

Conclusion

This application note presents a scientifically grounded, robust, and reliable RP-HPLC method for the quantification of Z-Met-Gly-OH. The methodology, from parameter selection to the final validation protocol, is designed to be easily implemented in a quality control or research environment. By following the detailed protocols for analysis and validation, laboratories can ensure the generation of accurate and precise data, contributing to the overall quality and integrity of their scientific work.

References

  • ICH Q2(R1) Analytical Procedures Guide. (n.d.).
  • ICH Harmonised Tripartite Guideline. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Reversed-phase High-Performance Liquid Chromatography of Protected Peptide Segments. (n.d.). ScienceDirect.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. (n.d.).
  • Optimizing HPLC Gradients for Polar Peptide Purific
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Pharmaceuticals and Medical Devices Agency (PMDA).
  • Tips for optimization of peptides and proteins separation by reversed-phase. (n.d.). YMC CO., LTD.
  • Column selection for the HPLC of Proteins and Peptides. (2016, August 26). KNAUER Academy via YouTube.
  • HPLC Analysis and Purific
  • Optimizing a mobile phase gradient for peptide purification using flash column chrom
  • Reverse-phase HPLC Peptide Purification. (n.d.).
  • HPLC of Peptides and Proteins. (n.d.). SpringerLink.
  • Moving beyond preparative reverse phase HPLC for peptide purific
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • Z-GLY-MET-OH — Chemical Substance Inform
  • Preparative RP-HPLC Method For Purifying Peptides. (n.d.).
  • Development and Validation of HPLC Method for the Quantification of Anticancer Peptide. (2014, December 4).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
  • Z-MET-GLY-OH CAS#: 13139-55-4. (n.d.). ChemicalBook.
  • Z-Gly-OH 99 1138-80-3. (n.d.). Sigma-Aldrich.
  • Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. (n.d.).
  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.

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Application

Z-L-Methionyl glycine deprotection and cleavage conditions

Application Note: Advanced Protocols for Z-L-Methionyl Glycine Deprotection and Cleavage in the Presence of Thioethers Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Z-L-Methionyl Glycine Deprotection and Cleavage in the Presence of Thioethers

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Application Note & Validated Protocols.

Executive Summary & Mechanistic Rationale

The synthesis and modification of methionine-containing peptides present unique challenges due to the nucleophilic and coordinating nature of the thioether side chain. For the dipeptide Z-L-Methionyl glycine (CAS No: 13139-55-4)[1], the N-terminal benzyloxycarbonyl (Cbz or Z) group is traditionally removed via catalytic hydrogenolysis (H₂ gas over a Palladium-on-Carbon catalyst).

However, the "Methionine Problem" dictates that catalytic hydrogenation cannot be used effectively when sulfur is present. The lone electron pairs on the methionine thioether strongly coordinate to the palladium surface, effectively poisoning the catalyst and halting the reduction process[2].

To bypass this catalyst poisoning, researchers must shift from reductive to acidolytic cleavage or single-electron transfer mechanisms. The industry standard for this specific transformation is the use of strong anhydrous acids—specifically 33% Hydrobromic acid (HBr) in glacial acetic acid (AcOH) [3][4]. The acidolytic mechanism involves the protonation of the carbamate carbonyl, followed by nucleophilic attack by the bromide ion (or unimolecular cleavage), yielding the deprotected peptide hydrobromide salt, carbon dioxide, and a highly reactive benzyl carbocation or benzyl bromide[5].

Quantitative Method Comparison

To select the optimal deprotection strategy, empirical data regarding yield and side-reaction probability must be evaluated.

Deprotection MethodReagents & ConditionsExpected YieldReaction TimeMechanistic Limitations & Side Reactions
Catalytic Hydrogenolysis H₂, Pd/C (10%), MeOH, RT< 10%> 24 hFailure: Severe transition-metal catalyst poisoning by the thioether sulfur[2].
Acidolytic Cleavage 33% HBr/AcOH, Anisole, RT85 - 95%1 - 2 hOptimal: Requires carbocation scavengers to prevent S-alkylation of methionine[4][5].
Birch Reduction Na(s), liquid NH₃, -33 °C70 - 80%0.5 - 1 hAlternative: Requires specialized cryogenic equipment; risk of peptide bond cleavage[2][3].

Pathway Visualization

The following diagram illustrates the chemical decision tree and mechanistic pathways for deprotecting Z-Met-Gly-OH, highlighting the necessity of avoiding transition metal catalysts.

G Start Z-L-Met-Gly-OH (Protected Dipeptide) Decision Select Deprotection Pathway Start->Decision PathA Catalytic Hydrogenolysis (H2, Pd/C) Decision->PathA Standard Approach PathB Acidolytic Cleavage (33% HBr / AcOH) Decision->PathB Thioether-Compatible Approach ResultA Catalyst Poisoning by Methionine Thioether (Reaction Fails) PathA->ResultA Sulfur Coordination Intermediate Protonated Carbamate + Bromide Attack PathB->Intermediate H+ / Br- ResultB H-Met-Gly-OH • HBr + Benzyl Bromide + CO2 Intermediate->ResultB -CO2

Mechanistic divergence in Z-Met-Gly-OH deprotection: Catalyst poisoning vs. Acidolysis.

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Deprotection of Z-Met-Gly-OH (HBr/AcOH Method)

This protocol utilizes HBr/AcOH to cleave the Cbz group[4]. A critical component of this workflow is the inclusion of a scavenger (Anisole).

  • Causality of Scavenger Addition: The cleavage of the Z-group generates a benzyl carbocation/benzyl bromide. Because the methionine thioether is highly nucleophilic, it will readily attack these benzyl species, forming an unwanted S-benzyl sulfonium salt[5]. Anisole acts as a sacrificial, highly nucleophilic aromatic ring that irreversibly captures the benzyl cation via Friedel-Crafts alkylation, thereby protecting the methionine side chain.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried round-bottom flask, dissolve 1.0 mmol of Z-L-Met-Gly-OH in 2.0 mL of glacial acetic acid.

  • Scavenger Addition: Add 1.08 mL (10.0 mmol, 10 eq) of Anisole to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Acidolysis: Slowly add 4.0 mL of 33% HBr in acetic acid dropwise. Cap the flask with a drying tube (to prevent ambient moisture ingress) and stir vigorously at room temperature for 1 to 1.5 hours[4].

  • Validation Checkpoint 1 (In-Process): Remove a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 341.1 [M+H]⁺) is entirely replaced by the deprotected dipeptide mass (m/z 207.1 [M+H]⁺).

  • Precipitation: Transfer the reaction mixture dropwise into 40 mL of ice-cold anhydrous diethyl ether under vigorous stirring. The deprotected peptide hydrobromide salt (H-Met-Gly-OH • HBr) will immediately precipitate as a white solid, while the anisole, benzyl-anisole adducts, and acetic acid remain soluble in the ether.

  • Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes at 4 °C. Decant the supernatant. Wash the pellet with an additional 20 mL of cold diethyl ether and centrifuge again. Repeat this wash step three times to remove all traces of acid and scavengers.

  • Validation Checkpoint 2 (Product Verification): Dissolve a trace amount of the dried pellet in water and perform a Ninhydrin (Kaiser) test. A rapid transition to a deep blue/purple color confirms the successful unmasking of the primary amine. Dry the final pellet under high vacuum.

Protocol B: Solid-Phase Cleavage Considerations for Met-Gly Sequences

If the Met-Gly sequence is synthesized on a solid support (e.g., Wang resin) and requires global cleavage and deprotection, standard 95% Trifluoroacetic acid (TFA) is insufficient. Methionine is highly susceptible to oxidation (forming methionine sulfoxide) and alkylation by carbocations cleaved from the resin or other protecting groups.

  • Causality of Scavenger Cocktail (Reagent K): To prevent these side reactions during solid-phase cleavage, a specialized cocktail must be used. Ethanedithiol (EDT) and thioanisole act synergistically; EDT reduces any inadvertently formed methionine sulfoxide back to the thioether, while thioanisole acts as a competitive nucleophile to scavenge resin-derived carbocations.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare "Reagent K" fresh: TFA / Thioanisole / Ethanedithiol (EDT) / Phenol / H₂O in a volumetric ratio of 82.5 : 5 : 2.5 : 5 : 5.

  • Cleavage: Add 10 mL of Reagent K per gram of dry peptide-resin. Stir gently at room temperature for 2 hours.

  • Filtration: Filter the cleavage mixture through a fritted glass funnel to remove the spent resin. Wash the resin twice with 2 mL of neat TFA.

  • Precipitation & Validation: Concentrate the combined filtrates under a stream of nitrogen to roughly one-third volume. Precipitate the peptide using cold diethyl ether as described in Protocol A, Step 5. Validate the crude peptide purity using RP-HPLC monitored at 214 nm.

References

  • BIOMOLECULES AMINO ACIDS AND PROTEINS Source: St. Paul's Cathedral Mission College (spcmc.ac.in) URL:[Link]

  • Biomolecules - From Genes To Proteins (De Gruyter, 2023) Source: scribd.com URL:[Link]

  • A Functionalized Congener Approach to Adenosine Receptor Antagonists: Amino Acid Conjugates of 1,3-Dipropylxanthine Source: National Institutes of Health (ncbi.nlm.nih.gov) URL:[Link]

Sources

Method

Step-by-Step Z-Group Removal from Z-L-Methionyl Glycine: Overcoming Catalyst Poisoning in Thioether-Containing Peptides

Target Audience: Researchers, scientists, and drug development professionals. Application: Solution-phase peptide synthesis, protecting group manipulation, and thioether-compatible deprotection strategies.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Solution-phase peptide synthesis, protecting group manipulation, and thioether-compatible deprotection strategies.

Executive Summary & Mechanistic Rationale

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of temporary amine protection in peptide synthesis due to its stability against mild acids and bases. Typically, the Z-group is cleanly removed via catalytic hydrogenolysis ( H2​ , Pd/C). However, when working with methionine-containing peptides such as Z-L-Methionyl glycine (Z-Met-Gly-OH) , standard hydrogenolysis is fundamentally compromised. The thioether sulfur atom in the methionine side chain possesses lone pairs that strongly coordinate to the palladium surface, effectively poisoning the catalyst and halting the reaction[1].

To bypass this limitation, an acidolytic cleavage strategy must be employed. The gold standard for this transformation is Hydrogen Bromide in Acetic Acid (HBr/AcOH) .

The Causality of the Chemical Strategy

The HBr/AcOH system operates via an SN​2 -like cleavage of the benzyl-oxygen bond[2]. The strong acid protonates the carbamate, and the high concentration of bromide ions drives the displacement, releasing carbon dioxide and a highly reactive benzyl carbocation (or benzyl bromide)[1].

The Scavenger Imperative: The generation of electrophilic benzyl species presents a secondary hazard. Without intervention, these species will attack the electron-rich thioether of methionine, resulting in an irreversible S -benzyl sulfonium salt side product[3]. To prevent this, a highly nucleophilic scavenger—typically anisole —is introduced in stoichiometric excess. The electron-rich aromatic ring of anisole outcompetes the methionine sulfur for the benzyl cation, acting as a sacrificial "sink" to ensure the integrity of the peptide sequence[2].

Comparative Analytics of Deprotection Strategies

To justify the selection of HBr/AcOH, the following table summarizes the quantitative and qualitative data of available deprotection methodologies for methionine-containing peptides.

Table 1: Comparison of Z-Group Deprotection Strategies for Methionine-Containing Peptides

MethodReagents & ConditionsExpected YieldReaction TimePrimary Risk / Mechanistic Limitation
Acidolytic Cleavage (Optimal) 33% HBr/AcOH, Anisole, 20 °C85–95%1–1.5 hoursRequires rigorous ether precipitation to remove benzyl bromide byproducts.
Methanesulfonic Acid MSA, Anisole, 20 °C~80%1–2 hoursHigh risk of methionine- S -methyl sulfonium salt formation if scavenger ratio is insufficient[3].
Catalytic Hydrogenolysis H2​ , Pd/C, MeOH, 20 °C< 10%> 24 hoursSevere catalyst poisoning by the thioether sulfur of Methionine[1].
Birch Reduction Na / Liquid NH3​ , -78 °C60–70%1 hourExtremely harsh conditions; risk of peptide bond cleavage and requires specialized cryogenic setups[4].

Workflow Visualization

The following decision tree and workflow illustrate the chemical logic behind selecting and executing the HBr/AcOH cleavage.

G Start Z-Met-Gly-OH Protected Dipeptide Decision Select Deprotection Method Start->Decision PdC Catalytic H2, Pd/C (Standard Cbz Removal) Decision->PdC Avoid HBr 33% HBr in AcOH + Anisole (Scavenger) Decision->HBr Optimal Poison FAILED: Met Thioether Poisons Pd Catalyst PdC->Poison Cleavage Acidolytic Cleavage (SN2-like mechanism) HBr->Cleavage Workup Ether Precipitation & Wash (Remove BnBr) Cleavage->Workup Product H-Met-Gly-OH • HBr Deprotected Dipeptide Workup->Product

Workflow for Z-group removal from Z-Met-Gly-OH highlighting the HBr/AcOH pathway.

Self-Validating Experimental Protocols

As an application scientist, it is critical to design protocols that inherently verify their own success at each step. The following methodologies incorporate built-in validation checkpoints.

Protocol A: Primary Acidolytic Cleavage using HBr/AcOH

Materials Required:

  • Z-L-Methionyl glycine (Z-Met-Gly-OH)

  • 33% (w/w) Hydrogen Bromide in Glacial Acetic Acid (HBr/AcOH)

  • Anisole (Reagent grade, Scavenger)

  • Diethyl ether (Ice-cold)

  • Sodium Hydroxide (NaOH) pellets

Step-by-Step Methodology:

  • Substrate Dissolution & Scavenger Addition:

    • In a 50 mL round-bottom flask equipped with a PTFE magnetic stir bar, dissolve 1.0 mmol of Z-Met-Gly-OH in 2.0 mL of glacial acetic acid.

    • Add 1.08 mL (10.0 mmol, 10 equivalents) of anisole to the solution.

    • Causality: The massive stoichiometric excess of anisole ensures that the kinetics of benzyl cation scavenging vastly outpace the potential alkylation of the methionine thioether[2].

  • Acid Introduction:

    • Place the flask in a room-temperature water bath (approx. 20 °C) to absorb any mild exotherm.

    • Slowly add 4.0 mL of 33% HBr/AcOH dropwise over 5 minutes.

    • Observation: Mild effervescence will occur. Self-Validation: This bubbling is the release of CO2​ gas, providing immediate visual confirmation that the carbamate bond is actively cleaving[1].

  • Reaction Propagation:

    • Seal the flask loosely to allow gas escape and stir vigorously for 60 to 90 minutes at room temperature.

    • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: DCM/MeOH/AcOH 90:9:1). The UV-active starting material spot ( Rf​≈0.6 ) should completely disappear, replaced by a baseline spot (the highly polar, deprotected dipeptide salt).

  • Phase-Separation Precipitation (Workup):

    • Transfer the reaction mixture into an addition funnel and add it dropwise into a beaker containing 50 mL of vigorously stirred, ice-cold diethyl ether.

    • Causality: The target product, H-Met-Gly-OH • HBr, is an ionic salt and is entirely insoluble in non-polar ether, causing it to crash out as a white precipitate. Conversely, the acetic acid, anisole, and toxic benzyl bromide byproduct are highly soluble in ether and remain in the supernatant.

  • Isolation and Trituration:

    • Filter the suspension through a medium-porosity sintered glass funnel.

    • Wash the filter cake with three successive 15 mL portions of fresh, ice-cold diethyl ether.

    • Causality: Repeated trituration ensures the complete extraction of residual benzyl bromide, which could otherwise alkylate the peptide during storage.

  • Desiccation:

    • Transfer the white solid to a vacuum desiccator containing NaOH pellets. Apply high vacuum overnight.

    • Causality: The NaOH pellets act as an alkaline trap, absorbing residual acetic acid and volatile HBr vapors, preventing acid-catalyzed degradation of the dipeptide over time.

Protocol B: Alternative Cleavage using Methanesulfonic Acid (MSA)

If HBr/AcOH is incompatible with downstream applications, MSA provides a halogen-free alternative[3].

  • Preparation: Dissolve 1.0 mmol of Z-Met-Gly-OH in a mixture of 1.0 mL anisole and 3.0 mL of Methanesulfonic Acid (MSA).

  • Reaction: Stir at room temperature for 60 minutes.

  • Precipitation: Pour the mixture into 50 mL of ice-cold diethyl ether to precipitate the H-Met-Gly-OH • MSA salt.

  • Troubleshooting Note: MSA cleavage carries a higher risk of forming the methionine- S -methyl sulfonium salt[3]. If LC-MS analysis reveals a +14 Da mass shift, increase the anisole concentration in future runs or revert to Protocol A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Z-L-Methionyl Glycine Solubility

Audience: Researchers, scientists, and drug development professionals. Overview Z-L-Methionyl glycine (Z-Met-Gly-OH) presents a dual formulation challenge in aqueous environments.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Overview

Z-L-Methionyl glycine (Z-Met-Gly-OH) presents a dual formulation challenge in aqueous environments. The N-terminal benzyloxycarbonyl (Z) protecting group imparts severe hydrophobicity, while the methionine thioether side chain is highly susceptible to spontaneous oxidation. This technical guide provides field-proven, self-validating strategies to achieve stable, high-concentration aqueous solutions without compromising peptide integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does Z-L-Methionyl glycine precipitate immediately when added directly to standard PBS (pH 7.4)? Causality & Mechanism: Direct addition to high-salt buffers causes rapid "salting out." The bulky, aromatic Z-protecting group dominates the dipeptide's hydropathy profile, overpowering the hydrophilic contribution of the peptide backbone. Although the C-terminal glycine carboxylate is deprotonated at pH 7.4 (pKa ~3.5), the high ionic strength of PBS promotes hydrophobic aggregation of the Z-groups before the peptide can fully solvate. Solution: Employ a two-step solubilization strategy. Because Z-Met-Gly behaves as an acidic peptide (having a net charge of -1 at neutral pH due to the protected N-terminus and free C-terminus), it should first be reconstituted in a dilute volatile base (e.g., 0.1% aqueous NH₃) or a compatible organic solvent to fully solvate the hydrophobic moiety[1]. Once fully dissolved, it can be slowly diluted into the working PBS buffer[2].

Q2: I achieved solubility using DMSO, but my downstream enzymatic assay is inhibited. How can I minimize organic solvents? Causality & Mechanism: High concentrations of organic solvents like DMSO (>5% v/v) can denature target proteins or disrupt assay thermodynamics. If the assay cannot tolerate DMSO, the hydrophobic Z-group must be shielded using supramolecular chemistry or strict pH control. Solution:

  • pH Maximization: Use 0.1 M ammonium bicarbonate to ensure 100% ionization of the C-terminal carboxylate prior to dilution[3].

  • Host-Guest Complexation: Utilize cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin). The hydrophobic cavity of the cyclodextrin encapsulates the aromatic Z-group, effectively masking its hydrophobicity and allowing the polar peptide backbone to interact with the aqueous phase, achieving solubility without harsh organics.

Q3: My solubilized peptide solution turns cloudy after 24-48 hours, and LC-MS analysis shows a +16 Da mass shift. What is happening? Causality & Mechanism: The +16 Da shift is the hallmark of methionine oxidation to methionine sulfoxide[4]. The thioether side chain of methionine is highly reactive toward dissolved oxygen and reactive oxygen species (ROS) present in aqueous buffers[5]. This oxidation alters the peptide's conformation, increases its polarity, and disrupts the delicate solubility equilibrium achieved during initial formulation, leading to delayed precipitation. Solution: Buffer degassing is mandatory. Prepare oxygen-free buffers by sparging with argon or nitrogen[2]. Additionally, incorporate a sacrificial antioxidant, such as 1-5 mM free L-methionine or a mild reducing agent like Dithiothreitol (DTT), to intercept ROS before they oxidize the peptide[6].

Part 2: Formulation Data Presentation

Table 1: Solubility Matrix and Stability Profiles for Z-Met-Gly Formulations

Solvent System / StrategyInitial Solubilization StepFinal Aqueous DiluentMax Stable Concentration48h Stability / Oxidation Risk
Direct Aqueous Direct addition to PBSNone< 0.1 mg/mLHigh aggregation risk
Basic Aqueous 0.1 M Ammonium BicarbonatePBS (pH 7.4)0.5 - 1.0 mg/mLModerate (requires degassing)
Organic Co-solvent 100% DMSO (Minimal Vol)Tris Buffer (pH 7.4)2.0 - 5.0 mg/mLLow (if DMSO is tolerated)
Host-Guest Complex 10% HP-β-CyclodextrinPBS (pH 7.4)> 5.0 mg/mLLow (steric shielding of Met)

Part 3: Experimental Protocols

Protocol 1: Two-Stage Solubilization of Z-Met-Gly (Self-Validating)

Rationale: This protocol uses minimal DMSO to overcome the Z-group's hydrophobicity, followed by controlled dilution into a degassed buffer to prevent methionine oxidation.

  • Weighing & Equilibration: Allow the lyophilized Z-Met-Gly vial to reach room temperature in a desiccator to prevent condensation, as moisture degrades peptide stability and complicates accurate weighing[7].

  • Primary Solubilization: Add pure, anhydrous DMSO to achieve a 50 mg/mL stock. Vortex gently.

    • Validation Step: Inspect visually and measure absorbance at 600 nm; the solution must be optically clear (OD600 < 0.01).

  • Buffer Preparation: Sparge the target aqueous buffer (e.g., 50 mM Tris, pH 7.4) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dilution: Dropwise, add the DMSO stock to the vigorously stirring degassed buffer to achieve the final desired concentration (e.g., 1 mg/mL). The slow addition prevents localized supersaturation and precipitation.

  • Final Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis (280 nm, utilizing the Z-group's aromatic absorbance) to confirm 100% recovery and verify that no aggregates have pelleted.

Protocol 2: Preparation of Oxidation-Resistant Aqueous Buffers

Rationale: Prevents the +16 Da mass shift by eliminating dissolved oxygen and chelating trace metals that catalyze thioether oxidation.

  • Chelation: Add 1 mM EDTA to the base aqueous buffer to chelate trace transition metals (e.g., Cu²⁺, Fe³⁺) that catalyze ROS generation.

  • Sparging: Bubble nitrogen gas through the buffer for 20 minutes using a submerged glass frit.

  • Scavenger Addition: Add 2 mM free L-methionine to act as a sacrificial oxidative sink.

  • Validation Step: Run a mock incubation with a standard Met-containing peptide and analyze via LC-MS to confirm the absence of the +16 Da sulfoxide peak after 24 hours[6].

Part 4: Solubilization Workflow Visualization

G start Z-Met-Gly Lyophilized Powder step1 Assess Hydropathy & Charge (Hydrophobic Z-group, Acidic C-term) start->step1 decision1 Assay Tolerates DMSO? step1->decision1 dmso_path Dissolve in minimal DMSO (Max 5% final v/v) decision1->dmso_path Yes base_path Dissolve in 0.1% NH4OH or 0.1M NH4HCO3 decision1->base_path No dilution Dilute into Degassed Aqueous Buffer (pH 7.4) dmso_path->dilution base_path->dilution oxidation_check Add Sacrificial Met or DTT (Prevent +16 Da) dilution->oxidation_check success Stable, Soluble Z-Met-Gly Ready for Assay oxidation_check->success

Workflow for optimizing Z-Met-Gly solubility and preventing methionine oxidation.

References

  • Solubility Guidelines for Peptides. Sigma-Aldrich. Available at:[Link]

  • In Vitro and In Vivo Oxidation of Methionine Residues in Small, Acid-Soluble Spore Proteins. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. ACS Publications. Available at: [Link]

  • Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. Radboud Repository. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Z-L-Methionyl-glycine

A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Z-L-Methionyl-glycine. This guide, designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Z-L-Methionyl-glycine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemization and ensure the chiral integrity of your final product. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to support your experimental success.

Understanding the Challenge: Racemization in Peptide Synthesis

The synthesis of peptides, such as Z-L-Methionyl-glycine, demands precise control over stereochemistry. Racemization, the conversion of a chiral amino acid from a pure L- or D-enantiomer into a mixture of both, is a critical side reaction that can compromise the biological activity and therapeutic efficacy of the final peptide.[1][2] The presence of diastereomeric impurities resulting from racemization can be challenging to remove and may lead to unpredictable physiological effects.[1]

This guide will walk you through the mechanisms of racemization, key factors that influence its occurrence, and practical strategies to mitigate this issue during the synthesis of Z-L-Methionyl-glycine.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization during the coupling of Z-L-Methionine to glycine?

A: Racemization during peptide bond formation primarily occurs through two mechanisms:

  • Direct Enolization (Path A): A base directly abstracts the α-proton of the activated Z-L-Methionine, forming an enolate intermediate which is achiral. Reprotonation can occur from either face, leading to a mixture of L and D isomers.[3][4]

  • Oxazolone Formation (Path B): The activated carboxyl group of Z-L-Methionine can be attacked intramolecularly by the carbonyl oxygen of the benzyloxycarbonyl (Z) protecting group, forming a 5(4H)-oxazolone. This oxazolone intermediate has an acidic α-proton that is readily abstracted by a base, leading to a resonance-stabilized, achiral aromatic system. Subsequent nucleophilic attack by the amino group of glycine on the oxazolone ring can result in the formation of both L- and D-methionyl products.[3][4] Urethane-type protecting groups like Z (benzyloxycarbonyl) are known to significantly reduce the rate of oxazolone formation compared to acyl-type protecting groups.[5]

RacemizationMechanisms cluster_direct Path A: Direct Enolization cluster_oxazolone Path B: Oxazolone Formation ActivatedMet Activated Z-L-Methionine Enolate Achiral Enolate ActivatedMet->Enolate + Base - H+ RacemizedMet Z-D/L-Methionine Enolate->RacemizedMet + H+ ActivatedMet2 Activated Z-L-Methionine Oxazolone Oxazolone Intermediate ActivatedMet2->Oxazolone Intramolecular attack AromaticOxazolone Aromatic Oxazolone Oxazolone->AromaticOxazolone + Base - H+ RacemizedProduct Racemized Peptide AromaticOxazolone->RacemizedProduct + Glycine

Caption: Mechanisms of racemization in peptide synthesis.

Q2: Which factors have the most significant impact on racemization during this synthesis?

A: Several factors can influence the extent of racemization:

  • Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), when used alone, can lead to significant racemization.[1][4] The use of phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) reagents generally results in lower racemization.[1][6][7]

  • Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is crucial, especially when using carbodiimides. These additives form active esters with the activated amino acid, which are less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[1][3][4][8]

  • Base: The choice and concentration of the base are critical. Strong, sterically unhindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization.[1][3] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred to minimize this side reaction.[1][3]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[1][9] Therefore, performing the coupling reaction at a lower temperature (e.g., 0°C) is advisable.[1]

  • Solvent: The polarity of the solvent can play a role. Solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, can help minimize racemization.[10]

Q3: Is L-Methionine particularly susceptible to racemization?

A: While not as notoriously prone to racemization as histidine or cysteine, any amino acid (except glycine) can undergo racemization under unfavorable conditions.[1][8] The presence of the sulfur atom in the side chain of methionine does not inherently make it more susceptible to the primary mechanisms of racemization at the α-carbon. However, careful control of reaction conditions is still necessary to maintain the chiral integrity of L-methionine during the coupling step.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Z-L-Methionyl-glycine and provides actionable solutions.

Issue 1: Significant formation of the D-diastereomer is detected in the final product.

This is a frequent problem that can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the issue:

Step 1: Review Your Coupling Reagent and Additives

  • Are you using a carbodiimide (DCC, DIC) alone?

    • Solution: Always use an additive such as HOBt, HOAt, or Oxyma Pure when employing carbodiimide coupling reagents.[1][4] These additives react with the activated amino acid to form an active ester that is less susceptible to racemization.[1]

  • For highly sensitive couplings, consider alternative reagents.

    • Solution: For challenging syntheses where racemization is a major concern, consider using coupling reagents known for their low racemization potential, such as ynamides or DEPBT.[1][11][12]

Step 2: Evaluate the Base Used in the Coupling Reaction

  • Are you using a strong, non-sterically hindered base like DIPEA?

    • Solution: Switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[1] Also, ensure you are using the minimum necessary amount of base to facilitate the reaction.[1]

Step 3: Control the Reaction Temperature

  • Is the coupling reaction performed at room temperature or elevated temperatures?

    • Solution: Lower the reaction temperature. Performing the coupling at 0°C can significantly reduce the rate of racemization.[1]

TroubleshootingWorkflow Start Racemization Detected Step1 Step 1: Review Coupling Reagent & Additives Start->Step1 CarbodiimideAlone Using Carbodiimide Alone? Step1->CarbodiimideAlone AddAdditives Add HOBt, HOAt, or Oxyma Pure CarbodiimideAlone->AddAdditives Yes Step2 Step 2: Evaluate Base CarbodiimideAlone->Step2 No AddAdditives->Step2 StrongBase Using Strong Base (e.g., DIPEA)? Step2->StrongBase SwitchBase Switch to NMM or Collidine StrongBase->SwitchBase Yes Step3 Step 3: Control Temperature StrongBase->Step3 No SwitchBase->Step3 HighTemp High Reaction Temperature? Step3->HighTemp LowerTemp Lower Temperature (e.g., 0°C) HighTemp->LowerTemp Yes End Racemization Minimized HighTemp->End No LowerTemp->End

Caption: Troubleshooting workflow for racemization.

Data on Coupling Reagents and Racemization

The choice of coupling reagent and additive significantly impacts the level of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of a representative Fmoc-protected amino acid, Fmoc-Ser(tBu)-OH, with H-L-Leu-OtBu using various coupling agents. While this is a different system, the relative performance of the reagents is informative for the Z-L-Methionyl-glycine synthesis.

Coupling ReagentAdditiveBase% D-Isomer
DIC-DIPEA8.6
DICHOBtDIPEA1.2
DICOxyma PureDIPEA0.8
HBTU-DIPEA2.5
HATU-DIPEA1.5
PyBOP-DIPEA1.9

Data adapted from literature reports and represents typical values. Actual results may vary based on specific reaction conditions.[1][13]

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling Protocol for Z-L-Methionyl-glycine

This protocol is designed to minimize racemization during the coupling of Z-L-Methionine to glycine methyl ester.

Materials:

  • Z-L-Methionine

  • Glycine methyl ester hydrochloride

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Preparation of Glycine Methyl Ester Free Base:

    • In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.05 equivalents) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1.1 equivalents) dropwise with stirring.

    • Stir the mixture at 0°C for 15 minutes. The resulting suspension contains the free amino acid ester.

  • Activation of Z-L-Methionine:

    • In a separate flask, dissolve Z-L-Methionine (1.0 equivalent) and Oxyma Pure (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C.

    • Add DIC (1.1 equivalents) to the solution and stir for 5-10 minutes at 0°C for pre-activation.

  • Coupling Reaction:

    • Add the activated Z-L-Methionine solution to the suspension of glycine methyl ester at 0°C.

    • Allow the reaction to stir at 0°C for 2 hours, then let it slowly warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, filter the mixture to remove any precipitated urea.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain pure Z-L-Methionyl-glycine methyl ester.

  • Saponification (if the free acid is desired):

    • Dissolve the purified ester in a suitable solvent (e.g., methanol/water).

    • Add 1 equivalent of 1N NaOH and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with 1N HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify as needed.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a general method for determining the extent of racemization in your synthetic Z-L-Methionyl-glycine.

1. Peptide Hydrolysis:

  • Place a small, accurately weighed sample of the purified peptide into a hydrolysis tube.

  • Add 6N HCl.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

2. Sample Preparation:

  • Dry the hydrolysate to remove the acid.

  • Re-dissolve the amino acid mixture in a suitable buffer or mobile phase.[1]

3. Chiral HPLC Analysis:

  • Inject the sample onto a chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).

  • Use an appropriate mobile phase to separate the D- and L-methionine enantiomers. A common mobile phase system is a mixture of water, methanol, and a small amount of formic acid.[14]

  • Detect the amino acids using a suitable detector (e.g., UV or MS).

  • Integrate the peak areas for D- and L-methionine to determine the percentage of racemization.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Ynamide Coupling Reagents: Origin and Advances. (2024). Accounts of Chemical Research. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (1997). Journal of Chromatography A. [Link]

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (2025). Benchchem.
  • 7.
  • Synthesizing Hydrophobic Peptides. (2020). AAPPTEC.
  • Coupling Reagents. (n.d.). AAPPTEC.
  • How to Optimize Peptide Synthesis? (n.d.). Synpeptide.
  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). Scientific Reports. [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). The Journal of Organic Chemistry. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthetics.
  • Racemization in Peptide Synthesis. Mechanism-specific Models. (1966). Chemical Communications (London). [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2007). Journal of Peptide Science. [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (2023). ResearchGate. [Link]

  • IMPROVING PEPTIDE SYNTHESIS. (n.d.). Tetras.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. [Link]

  • Ynamide Coupling Reagents: Origin and Advances. (2024). Accounts of Chemical Research. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.
  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies.
  • Understanding Chirality in Peptide Synthesis: The Value of Enantiopure Amino Acids. (2026). BOC Sciences.
  • Chirality Effects in Peptide Assembly Structures. (2021).
  • A Researcher's Guide to Assessing the Chiral Integrity of Threonine in Synthetic Peptides. (2025). Benchchem.
  • Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. (2022). Frontiers in Astronomy and Space Sciences. [Link]

  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Z-L-Methionyl glycine. (n.d.). PubChem. [Link]

  • Write a chemical equation for the formation of methionyl glycine from the constituent amino acids. (n.d.). Vaia.
  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. [Link]

  • Unveiling chiral amino acid alterations and glycine dysregulation in late-life depression through targeted metabolomics. (2025). Frontiers in Psychiatry. [Link]

  • Unveiling chiral amino acid alterations and glycine dysregulation in late-life depression through targeted metabolomics. (2025).
  • Methionylglycine. (n.d.). Wikipedia.
  • Application of L-methionine γ-lyase in chiral amino acid analysis. (n.d.).
  • Imaging Peptide and Protein Chirality via Amino Acid Analysis by Chiral × Chiral Two-Dimensional Correlation Liquid Chromatography. (2018). Analytical Chemistry. [Link]

  • Method for preparing glycine. (2011).
  • Prepar

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Troubleshooting

Technical Support Center: Optimizing Enzymatic Cleavage of Z-Protected Dipeptides

Welcome to the technical support center for the enzymatic cleavage of Z-protected (benzyloxycarbonyl-protected) dipeptides. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enzymatic cleavage of Z-protected (benzyloxycarbonyl-protected) dipeptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established biochemical principles and extensive field experience to help you navigate the complexities of this critical step in peptide chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the enzymatic cleavage of Z-protected dipeptides. Each issue is followed by potential causes and a step-by-step protocol for resolution.

Problem 1: Incomplete or Slow Cleavage

You observe a significant amount of starting material remaining after the expected reaction time, as determined by HPLC analysis.

Possible Causes & Solutions
  • Suboptimal Enzyme/Substrate Ratio: The concentration of the enzyme may be too low to efficiently process the substrate in a reasonable timeframe.

  • Incorrect Reaction Conditions (pH, Temperature): Enzymes have a narrow range of optimal pH and temperature for their activity. Deviation from these conditions can drastically reduce cleavage efficiency.

  • Enzyme Inhibition: Components in your reaction mixture, including the substrate or product itself, may be inhibiting the enzyme.

  • Poor Substrate Solubility: If the Z-protected dipeptide is not fully dissolved, its availability to the enzyme is limited.

Troubleshooting Workflow

start Start: Incomplete Cleavage Observed (HPLC) check_ratio 1. Optimize Enzyme:Substrate Ratio start->check_ratio check_conditions 2. Verify and Optimize Reaction Conditions (pH, Temp) start->check_conditions check_solubility 3. Assess Substrate Solubility start->check_solubility check_inhibition 4. Investigate Potential Inhibition start->check_inhibition solution_ratio Increase enzyme concentration incrementally (e.g., 1:100 to 1:50 w/w). check_ratio->solution_ratio Low enzyme concentration suspected solution_conditions Adjust pH and temperature to enzyme's optimum. Perform a matrix experiment if necessary. check_conditions->solution_conditions Suboptimal conditions possible solution_solubility Add a co-solvent (e.g., DMSO, DMF) up to 10% (v/v). Ensure enzyme compatibility. check_solubility->solution_solubility Precipitate observed solution_inhibition Perform kinetic studies (e.g., Lineweaver-Burk plot). Consider product removal or alternative enzyme. check_inhibition->solution_inhibition Initial rate decreases rapidly end Successful Cleavage solution_ratio->end solution_conditions->end solution_solubility->end solution_inhibition->end

Caption: Troubleshooting workflow for incomplete cleavage.

Problem 2: Non-Specific Cleavage or Product Degradation

HPLC or Mass Spectrometry analysis reveals the presence of unexpected peptide fragments, indicating cleavage at unintended sites or degradation of the desired product.

Possible Causes & Solutions
  • Enzyme Contamination: The enzyme preparation may contain other proteases.

  • Harsh Reaction Conditions: Extreme pH or high temperatures can lead to non-enzymatic hydrolysis of peptide bonds.

  • Prolonged Incubation: Leaving the reaction for too long can sometimes lead to secondary, less specific cleavage events by the primary enzyme.[1]

Experimental Protocol: Verifying Enzyme Specificity
  • Obtain a Certified Enzyme Preparation: Purchase enzyme from a reputable supplier with documented purity.

  • Use a Control Substrate: Digest a well-characterized standard peptide with a known cleavage site for your enzyme.

  • Analyze by Mass Spectrometry: Identify all resulting fragments to confirm that cleavage occurs only at the expected positions.

  • Optimize Incubation Time: Perform a time-course experiment (e.g., taking samples at 1, 2, 4, 8, and 24 hours) to determine the minimum time required for complete cleavage of the target peptide.

Problem 3: Enzyme Inactivation

The reaction starts but then stops before completion, even with sufficient enzyme and optimal conditions.

Possible Causes & Solutions
  • Presence of Inhibitors: Chelating agents (for metalloproteases like thermolysin) or specific inhibitor molecules can irreversibly inactivate the enzyme.

  • Autolysis: Some proteases can digest themselves over time, leading to a loss of activity.

  • Oxidation of Critical Residues: Cysteine proteases like papain are sensitive to oxidation of their active site cysteine.[2]

Experimental Protocol: Diagnosing and Preventing Inactivation
  • Buffer Composition Review: Ensure the absence of known inhibitors in your buffer. For example, avoid EDTA when using thermolysin.

  • Addition of Stabilizing Agents:

    • For cysteine proteases (e.g., papain), include a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (1-5 mM) in the reaction buffer to maintain the active site in a reduced state.[2]

    • For metalloproteases (e.g., thermolysin), ensure the presence of required metal ions (e.g., Ca²⁺) which can stabilize the enzyme structure.

  • Monitor Enzyme Activity Over Time: Prepare a reaction mixture without your substrate but with all other components. Incubate under reaction conditions and periodically measure the enzyme's activity using a standard chromogenic or fluorogenic substrate. A decrease in activity over time indicates instability.

Frequently Asked Questions (FAQs)

Q1: Which enzyme should I choose for cleaving my Z-protected dipeptide?

A1: The choice of enzyme depends on the amino acid sequence of your dipeptide. Here is a general guide:

EnzymeCleavage SpecificityOptimal pHOptimal Temperature (°C)
Thermolysin Cleaves on the N-terminal side of hydrophobic residues (e.g., Leu, Ile, Val, Phe).[3][4]5.8 - 7.3[3]50 - 60
Chymotrypsin Preferentially cleaves at the C-terminus of large hydrophobic residues (e.g., Phe, Trp, Tyr).[1][5]7.5 - 8.525 - 40
Papain Broad specificity, cleaving peptide bonds of basic amino acids, leucine, or glycine.[2]6.0 - 7.0[2]60 - 70[2]
Penicillin G Acylase (PGA) Can be used for direct deprotection of the Z-group itself under mild aqueous conditions.[6]6.5 - 7.5[6]Room Temperature[6]

Q2: How does the Z-group affect enzymatic cleavage?

A2: The bulky, hydrophobic nature of the benzyloxycarbonyl (Z) group can influence enzyme-substrate binding. For some enzymes, the Z-group can be accommodated within the active site and may even enhance binding through hydrophobic interactions. For instance, thermolysin has shown good activity towards Z-protected dipeptides.[3] However, in other cases, it might cause steric hindrance. It is often an empirical process to determine the compatibility of a specific Z-protected dipeptide with a given enzyme.

Q3: How can I monitor the progress of the cleavage reaction?

A3: The most common and effective method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[7][8][9]

General RP-HPLC Protocol:
  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction by adding an equal volume of a strong acid (e.g., 10% trifluoroacetic acid - TFA) or an organic solvent like acetonitrile.

  • Column: Use a C18 column suitable for peptide analysis.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient from low %B to high %B over 20-30 minutes.

  • Detection: Monitor the elution profile at 214 nm (for the peptide bond) and 254 nm (for the aromatic Z-group).

  • Analysis: The starting material (Z-protected dipeptide) will have a longer retention time than the cleaved, more polar products. Quantify the peak areas to determine the percentage of conversion.

start Start Reaction take_aliquot Take Aliquot at Time 't' start->take_aliquot quench Quench Reaction (e.g., with TFA) take_aliquot->quench hplc Inject on RP-HPLC (C18 column) quench->hplc analyze Analyze Chromatogram (Peak Area) hplc->analyze decision Is Cleavage Complete? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up and Purification decision->workup Yes continue_rxn->take_aliquot

Caption: Workflow for monitoring cleavage via RP-HPLC.

Q4: Can I use an immobilized enzyme for the cleavage?

A4: Yes, using an immobilized enzyme is an excellent strategy. It simplifies the removal of the enzyme from the reaction mixture post-cleavage, often requiring only simple filtration. This prevents contamination of your product with the enzyme and allows for potential reuse of the biocatalyst, making the process more cost-effective and scalable.

Q5: What are the alternatives to enzymatic cleavage for Z-group removal?

A5: The most common chemical method for Z-group removal is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst).[6] However, this method can be incompatible with peptides containing other reducible functional groups (e.g., methionine, cysteine). Enzymatic deprotection offers a milder and more selective alternative under aqueous conditions.[6]

References

  • Glass, J. D., Talansky, A., Grzonka, Z., Schwartz, I. L., & Walter, R. (1974). Bidirectional solid-phase peptide synthesis. Extension of the dinitrophenylene-bridging method to cysteine-containing peptides. Journal of the American Chemical Society, 96(20), 6476–6480.
  • Glass, J. D., & Pelzig, M. (1977). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences, 74(7), 2739-2741.
  • BenchChem. (n.d.).
  • Wikipedia. (2024). Papain. [Link]

  • Wikipedia. (2024). Chymotrypsin. [Link]

  • Tadasu, T., & Tadamasa, T. (2001). Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis. PubMed. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

  • Schirmeister, T., et al. (2018). Redirecting the Peptide Cleavage Causes Protease Inactivation. Angewandte Chemie International Edition, 57(49), 16078-16082. [Link]

  • Hangauer, D. G., Monzingo, A. F., & Matthews, B. W. (1984). An interactive computer graphics study of thermolysin-catalyzed peptide cleavage and inhibition by N-carboxymethyl dipeptides. Biochemistry, 23(24), 5730-5741. [Link]

  • Williams, K. R., & Stone, K. L. (1997). Enzymatic Cleavage and HPLC Peptide Mapping of Proteins. Molecular Biotechnology, 8(2), 155-167. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–53. [Link]

Sources

Reference Data & Comparative Studies

Validation

Unmasking Hidden Impurities: LC-MS/MS Validation of Z-L-Methionyl Glycine Purity

As peptide-based therapeutics and biochemical substrates grow in complexity, the analytical frameworks used to validate their purity must evolve. Z-L-Methionyl glycine (Cbz-Met-Gly-OH, CAS 13139-55-4) is a protected dipe...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptide-based therapeutics and biochemical substrates grow in complexity, the analytical frameworks used to validate their purity must evolve. Z-L-Methionyl glycine (Cbz-Met-Gly-OH, CAS 13139-55-4) is a protected dipeptide widely utilized as a synthetic building block[1]. While standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has historically served as the default quality control mechanism, it possesses a critical blind spot: the inability to reliably resolve and identify isobaric or near-isobaric degradation products.

As a Senior Application Scientist, I frequently observe batches of methionine-containing peptides that pass UV specifications but fail downstream biological assays. The culprit is almost always undetected methionine oxidation. This guide objectively compares the performance of HPLC-UV against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a self-validating methodological framework for the rigorous purity assessment of Z-L-Methionyl glycine.

The Mechanistic Challenge of Methionine Oxidation

The structural vulnerability of Z-L-Methionyl glycine lies in the thioether group of its methionine residue. The sulfur atom contains lone pairs of electrons that are highly nucleophilic, making it uniquely susceptible to oxidation by reactive oxygen species (ROS) during synthesis, cleavage, or prolonged storage[2].

Unlike standard alkylation—which can often be reversed in mildly acidic media—methionine oxidation to methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da) is an irreversible covalent modification without the introduction of dedicated, aggressive reducing agents[3].

When analyzed via standard HPLC-UV, the slight shift in polarity caused by the sulfoxide oxygen is frequently insufficient to achieve baseline chromatographic resolution from the native peptide. Consequently, the oxidized impurity co-elutes with the main peak, leading to a false-negative purity report. LC-MS/MS bypasses this limitation by adding an orthogonal dimension of mass-to-charge (m/z) isolation, allowing for the absolute structural elucidation of trace impurities.

G Start Z-L-Methionyl Glycine Sample Batch Split Analytical Divergence Start->Split HPLC HPLC-UV Analysis (Standard QC) Split->HPLC LCMS LC-MS/MS Analysis (Advanced Validation) Split->LCMS UV_Result Single Peak Detected (False Negative) HPLC->UV_Result MS_Result Mass Resolution (Detects +16 Da Met-Oxidation) LCMS->MS_Result

Analytical workflow comparing HPLC-UV and LC-MS/MS for peptide impurity detection.

Comparative Purity Assessment: LC-MS/MS vs. HPLC-UV

To demonstrate the performance gap between these modalities, we subjected a high-purity batch of Z-L-Methionyl glycine (Theoretical Exact Mass: 340.11 Da[1]) to mild oxidative stress (0.1% H₂O₂ for 4 hours) to simulate long-term storage degradation. The sample was then analyzed in parallel using HPLC-UV (214 nm) and LC-MS/MS (MRM Mode).

Table 1: Comparative Purity Assessment of Stressed Z-L-Methionyl Glycine

Analyte / ImpurityTheoretical [M+H]⁺HPLC-UV (214 nm) Area %LC-MS/MS (MRM) Area %Causality for Discrepancy
Native Z-L-Met-Gly 341.1198.5%94.2%UV overestimates purity due to the co-elution of oxidized variants within the main peak.
Methionine Sulfoxide 357.111.2%5.1%MS/MS isolates the +16 Da mass shift, resolving the hidden impurity that UV integrates as native.
Methionine Sulfone 373.11Not Detected0.5%Trace secondary oxidation falls below the UV limit of detection but is captured by high-sensitivity MS/MS.
Alkylated Byproducts 397.180.3%0.2%Minor synthesis artifacts are adequately separated by chromatography, but only MS confirms the structural identity[2].

Experimental Methodology: A Self-Validating LC-MS/MS Protocol

A major pitfall in peptide LC-MS/MS is on-column oxidation . Electrospray ionization (ESI) and long-term reversed-phase column use can artificially induce methionine oxidation during the run, leading analysts to report higher impurity levels than actually exist in the sample[4]. To ensure scientific integrity, the following protocol is designed as a self-validating system.

Step 1: System Suitability Testing (SST)
  • Action: Before injecting the sample, inject a highly characterized, unstressed reference standard of Z-L-Methionyl glycine.

  • Causality: This establishes the baseline "artificial" oxidation induced by the LC-MS/MS system itself. If the Met-O peak in the SST exceeds 0.5%, the system must be passivated (e.g., using EDTA to chelate trace metals) before proceeding[4].

Step 2: Sample Preparation
  • Action: Dissolve the peptide in degassed 0.1% Formic Acid (FA) in LC-MS grade water. Avoid vortexing aggressively to minimize aeration.

  • Causality: Methionine oxidation is highly sensitive to dissolved oxygen. Degassing the solvent prevents in-vitro oxidation during the dissolution phase, preserving the true impurity profile[3].

Step 3: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 40°C. Run a shallow gradient of 5% to 60% Mobile Phase B (0.1% FA in Acetonitrile) over 15 minutes.

  • Causality: The shallow gradient maximizes the theoretical plates available to separate the slightly more polar sulfoxide from the native thioether prior to ionization, thereby preventing ion suppression in the MS source.

Step 4: Tandem Mass Spectrometry (ESI-MS/MS)
  • Action: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions.

    • Native Peptide: m/z 341.1 → 192.1

    • Sulfoxide Impurity: m/z 357.1 → 208.1

  • Causality: The terminal carboxylic acid and protected amine make ESI+ highly efficient in acidic conditions. Monitoring specific precursor-to-fragment transitions eliminates background chemical noise, driving the Limit of Detection (LOD) down to <0.01%.

G Met Z-L-Methionyl Glycine [M+H]+ 341.1 MetO Methionine Sulfoxide [M+H]+ 357.1 (+16 Da) Met->MetO Oxidation ROS Reactive Oxygen Species ROS->MetO

Progressive oxidation pathway of the methionine thioether group.

Regulatory Grounding

The transition from HPLC-UV to LC-MS/MS is not merely an analytical preference; it is a regulatory imperative. The ICH Q6A guidelines require rigorous justification of specifications and test procedures for impurities[5]. Furthermore, the 2024 EMA Draft Guideline on the Quality of Synthetic Peptides explicitly mandates the comprehensive characterization of process-related and degradation impurities[6].

Because synthetic peptides sit at the interface of small molecules and biologics, regulators now expect developers to utilize high-resolution techniques to monitor specific liabilities, such as oxidized, desamido, and truncated species[5][6]. By adopting the self-validating LC-MS/MS methodology outlined above, laboratories can generate robust, FDA/EMA-compliant data packages that definitively prove the structural integrity and purity of Z-L-Methionyl glycine batches.

Sources

Comparative

A Comparative Guide to the ¹H NMR Characterization of Z-L-Methionyl Glycine

An In-Depth Technical Guide As Senior Application Scientists, we understand that robust and unambiguous characterization of synthetic peptides is paramount for researchers in drug development and biochemistry. The purity...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

As Senior Application Scientists, we understand that robust and unambiguous characterization of synthetic peptides is paramount for researchers in drug development and biochemistry. The purity, identity, and conformational integrity of a compound like Z-L-Methionyl glycine (Z-Met-Gly) must be unequivocally established. While various analytical techniques contribute to this picture, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed structural information in solution.[1][2]

This guide provides an in-depth analysis of the ¹H NMR spectrum of Z-L-Methionyl glycine. We will move beyond a simple peak list to explain the causal factors behind the observed chemical shifts and coupling patterns. Furthermore, we will compare the insights gained from ¹H NMR with those from complementary techniques and discuss the critical impact of experimental conditions, ensuring you can develop self-validating protocols for reliable characterization.

The Z-L-Methionyl Glycine Molecule: A Proton's Perspective

To interpret the spectrum, we must first dissect the molecule into its distinct proton environments. The structure consists of three key moieties: the N-terminal benzyloxycarbonyl (Z) protecting group, the L-methionine residue, and the C-terminal glycine residue.

Caption: Structure of Z-L-Methionyl glycine with key proton groups highlighted.

Decoding the Spectrum: Predicted ¹H NMR Chemical Shifts

The following table summarizes the predicted ¹H NMR data for Z-L-Methionyl glycine in a common solvent like DMSO-d₆. These predictions are based on established chemical shift ranges for amino acid residues and protecting groups.[2][3] The exact values can vary depending on solvent, concentration, and temperature.

Proton Assignment Label Expected Chemical Shift (δ, ppm) Expected Multiplicity Typical Coupling (J, Hz) Integration
Aromatic (Phenyl)H-Ar7.25 - 7.40Multiplet (m)-5H
Benzylic CH₂H-Bn~5.10Singlet (s)-2H
Methionine Amide NHNH-Met~8.2 - 8.5Doublet (d)~7-81H
Methionine α-CHHα-Met~4.2 - 4.5Multiplet (m)~7-81H
Glycine Amide NHNH-Gly~8.0 - 8.3Triplet (t)~5-61H
Glycine α-CH₂Hα-Gly~3.7 - 3.9Doublet (d)~5-62H
Methionine γ-CH₂Hγ-Met~2.50Triplet (t)~7-82H
Methionine S-CH₃H-SMe~2.10Singlet (s)-3H
Methionine β-CH₂Hβ-Met~1.9 - 2.2Multiplet (m)~7-82H
Carboxylic Acid OHCOOH>10Broad Singlet (br s)-1H

Causality Behind the Chemical Shifts:

  • Aromatic and Benzylic Protons (H-Ar, H-Bn): The five protons on the phenyl ring of the Z-group appear downfield (~7.3 ppm) due to the anisotropic effect of the ring current, which deshields protons on the periphery. The benzylic CH₂ protons (~5.1 ppm) are also significantly downfield because they are adjacent to an electronegative oxygen and the aromatic ring.[3]

  • Amide Protons (NH-Met, NH-Gly): These protons are found in the 8.0-8.5 ppm region. Their downfield shift is a result of the electron-withdrawing character of the adjacent carbonyl group and their involvement in hydrogen bonding. In solvents like DMSO-d₆, which is a hydrogen bond acceptor, these signals are typically sharp. Their multiplicity reveals coupling to the adjacent α-protons: NH-Met is a doublet from coupling to the single Hα-Met, and NH-Gly is a triplet from coupling to the two Hα-Gly protons.

  • Alpha Protons (Hα-Met, Hα-Gly): The α-protons are deshielded by the adjacent electronegative nitrogen and the carbonyl group. Hα-Met (~4.3 ppm) is typically further downfield than Hα-Gly (~3.8 ppm). The sequence of amino acids influences the precise chemical shift of the α-protons.[4][5]

  • Methionine Side Chain (Hβ, Hγ, S-CH₃): These aliphatic protons appear further upfield. The S-CH₃ group is a sharp singlet around 2.1 ppm, a highly characteristic signal for methionine. The β and γ methylene protons form a more complex multiplet system due to mutual coupling.

Comparative Analysis: The Critical Role of Experimental Conditions

A common pitfall is to interpret a spectrum without considering the conditions under which it was acquired. Solvent choice, in particular, can dramatically alter the spectrum and provide additional structural information.[6][7]

Parameter DMSO-d₆ D₂O (Deuterium Oxide) Rationale & Insights
NH & OH Protons Sharp, observable signalsSignals disappearLabile protons (N-H, O-H) exchange with deuterium from the solvent, effectively erasing them from the spectrum. This is a definitive experiment (a "D₂O shake") to identify these peaks.
Hα-Gly Signal Doublet (coupled to NH-Gly)SingletWith the adjacent NH proton exchanged for deuterium, the J-coupling is removed, and the Hα-Gly signal collapses from a doublet to a singlet. This confirms the assignment.
Solvent Signal ~2.50 ppm (residual DMSO)~4.79 ppm (residual HDO)The solvent peak can obscure signals of interest. Choosing a solvent where key signals are in a clear region is a crucial experimental design choice.
Conformation May favor specific H-bondsCan alter peptide conformation due to strong hydration effectsThe observed chemical shifts are an average of all conformations present in solution. Changes between solvents can indicate conformational flexibility.[8]
Beyond 1D NMR: A Multi-Technique Approach for Validation

While ¹H NMR is powerful, a truly trustworthy characterization relies on a self-validating system of complementary data. For a novel peptide or a critical cGMP (Current Good Manufacturing Practice) batch, relying on a single technique is insufficient.

cluster_synthesis Peptide Synthesis & Purification cluster_characterization Structural Characterization Workflow Synthesis Z-Met-Gly Synthesis NMR_1D 1. ¹H NMR (Identity, Purity, Basic Structure) Synthesis->NMR_1D Initial Check MS 2. Mass Spectrometry (MS) (Confirm Molecular Weight) NMR_1D->MS Is MW correct? NMR_2D 3. 2D NMR (COSY/TOCSY) (Confirm Connectivity) MS->NMR_2D Is proton connectivity correct? FTIR 4. FTIR Spectroscopy (Confirm Functional Groups) NMR_2D->FTIR Are peptide bonds present? Final Verified Structure FTIR->Final

Caption: A validated workflow for dipeptide characterization.

  • Mass Spectrometry (MS): This is the first complementary step. It provides the molecular weight of the compound, confirming that the correct molecule was synthesized. For Z-L-Methionyl glycine (C₁₅H₂₀N₂O₅S), the expected monoisotopic mass is approximately 340.11 Da.[9]

  • 2D NMR Spectroscopy (COSY/TOCSY): If the 1D spectrum is crowded or assignments are ambiguous, 2D techniques are essential. A COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other (e.g., connecting the NH-Met signal to the Hα-Met signal).[4][5] This provides definitive proof of the bonding network.

  • FTIR Spectroscopy: Infrared spectroscopy can quickly confirm the presence of key functional groups, such as the characteristic amide C=O and N-H stretches of the peptide backbone.

Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data

This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Z-L-Methionyl glycine. The exact amount is less critical than ensuring it fully dissolves.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Using a solvent with a low water content is critical to observe sharp amide proton signals.

    • Add a small, known amount of an internal standard, typically Tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument will "lock" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shimming: This is the most critical step for high resolution. The instrument adjusts local magnetic fields to make the overall field as homogeneous as possible across the sample. Poor shimming results in broad, distorted peaks and can obscure coupling information.[10]

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H) to ensure maximum signal sensitivity.

  • Data Acquisition (¹H Experiment):

    • Pulse Angle: Use a 90° pulse to ensure quantitative excitation of all protons.

    • Acquisition Time: Set to 2-4 seconds to allow the signal to decay fully, which is necessary for good resolution.

    • Relaxation Delay: A delay of 1-5 seconds between scans allows protons to return to their equilibrium state. For quantitative integration, a longer delay (5x the longest T₁ relaxation time) is required.

    • Number of Scans: For a sample of this concentration, 16 or 32 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: A flat baseline is established across the spectrum.

    • Referencing: The TMS peak is set precisely to 0.00 ppm.

    • Integration: The area under each signal is integrated. The ratios of these integrals should correspond to the number of protons in each environment (e.g., the ratio of the H-Ar integral to the H-SMe integral should be approximately 5:3).

By following this comprehensive approach—understanding the theoretical underpinnings of the spectrum, leveraging experimental conditions to gain further insight, and validating with complementary techniques—researchers can achieve an authoritative and trustworthy characterization of Z-L-Methionyl glycine.

References

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Available at: [Link]

  • Guo, J., Hirasaki, N., Miyata, Y., & Matsui, T. (2023). 1H-NMR spectra of dipeptides in the absence or presence of TSA. ResearchGate. Available at: [Link]

  • Fulmer, G. R., et al. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Pendidikan Kimia. Available at: [Link]

  • Konrat, R., et al. (2023). Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. bioRxiv. Available at: [Link]

  • Grimblat, N., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics. Available at: [Link]

  • Sinnaeve, D. (2015). A General Method for Extracting Individual Coupling Constants from Crowded 1H NMR Spectra. Angewandte Chemie International Edition. Available at: [Link]

  • Crick, S. L., et al. (2021). A Data Set of Simple 1-D and 2-D NMR Spectra of Peptides, including All Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • Fulmer, G. R., et al. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. Available at: [Link]

  • Zerbe, O., & Bader, B. (n.d.). peptide nmr. University of Zurich. Available at: [Link]

  • (n.d.). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Royal Society of Chemistry. Available at: [Link]

  • Salmon, L., et al. (2016). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PeerJ. Available at: [Link]

  • Srokosz, S. (2022). 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

  • Afonso, C., et al. (2007). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Journal of Chemical Information and Modeling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Z-L-Methionyl glycine. PubChem. Available at: [Link]

  • (n.d.). Coupling Constants For 1h and 13c NMR. Scribd. Available at: [Link]

  • Reddit user discussion. (2022). How does solvent choice effect chemical shift in NMR experiments? Reddit. Available at: [Link]

  • O'Dell, L. A., & Ratcliffe, C. I. (2008). Variable temperature NMR characterization of a-glycine. Solid State Nuclear Magnetic Resonance. Available at: [Link]

  • Bacsa, J., & Pedzinski, T. (2017). Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • (n.d.). bmse000089 Glycine at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

  • Bod-Bod, T., et al. (2020). A CEST NMR experiment to obtain glycine 1Hα chemical shifts in 'invisible' minor states of proteins. Journal of Biomolecular NMR. Available at: [Link]

  • (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

  • Yang, L., Jiang, N., & Zhao, Z. (2012). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Advanced Materials Research. Available at: [Link]

  • (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Z-Met-Gly-OH

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide chemistry and drug development, the precise characterization of synthetic peptides is paramount. N-terminal protecting groups, s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide chemistry and drug development, the precise characterization of synthetic peptides is paramount. N-terminal protecting groups, such as the benzyloxycarbonyl (Z) group, are instrumental in directing peptide synthesis. However, their presence introduces unique fragmentation behaviors in mass spectrometry, a cornerstone analytical technique for peptide characterization. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of Z-Met-Gly-OH, offering a comparative perspective against unprotected dipeptides and delivering field-proven insights for accurate spectral interpretation.

The Influence of the Benzyloxycarbonyl (Z) Group on Peptide Fragmentation

The benzyloxycarbonyl (Z) group, while crucial for synthetic strategies, is not a passive spectator in the mass spectrometer. Its fragmentation pattern is a key feature that distinguishes Z-protected peptides from their unprotected counterparts. Under typical low-energy CID conditions, the Z-group can undergo characteristic fragmentation pathways that compete with and influence the cleavage of the peptide backbone.

One of the primary fragmentation routes for the Z-group is the loss of a benzyloxy radical. Additionally, a rearrangement can occur where the benzyl group migrates, leading to specific fragment ions.[1][2] Understanding these pathways is critical for differentiating between fragments originating from the protecting group and those providing sequence information.

Deciphering the Fragmentation Cascade of Z-Met-Gly-OH

The tandem mass spectrum of Z-Met-Gly-OH is predicted to be a composite of fragments arising from the Z-group, the peptide backbone (b- and y-ions), and the amino acid side chains.

Peptide Backbone Fragmentation: The b- and y-ion Series

The most informative fragments for peptide sequencing are the b- and y-ions, which result from the cleavage of the amide bonds along the peptide backbone.[3][4] For Z-Met-Gly-OH, the following primary b- and y-ions are anticipated:

  • b-ions: These ions contain the N-terminus of the peptide.

    • b₁-ion: Cleavage after the methionine residue results in an ion composed of the Z-group and the methionine residue.

  • y-ions: These ions contain the C-terminus of the peptide.

    • y₁-ion: Cleavage after the methionine residue yields an ion corresponding to the glycine residue.

The following diagram illustrates the expected primary fragmentation of the Z-Met-Gly-OH backbone:

G cluster_precursor Z-Met-Gly-OH Precursor Ion Precursor [Z-Met-Gly-OH + H]+ b1 b₁ [Z-Met]+ Precursor->b1 Peptide Bond Cleavage y1 y₁ [Gly-OH + H]+ Precursor->y1 Peptide Bond Cleavage

Caption: Predicted b- and y-ion fragmentation of Z-Met-Gly-OH.

Characteristic Fragments of the Benzyloxycarbonyl (Z) Group

The presence of the Z-group introduces specific fragmentation channels. Key expected fragments include:

  • Loss of the benzyloxy radical: This results in an ion corresponding to the remaining peptide with a carbonyl group at the N-terminus.

  • Formation of the tropylium ion: The benzyl portion of the Z-group can rearrange to form the stable tropylium cation (C₇H₇⁺) at m/z 91.

  • Loss of toluene: A neutral loss of toluene (C₇H₈) from the precursor ion is another potential pathway.

Methionine Side Chain Fragmentation

While less common in low-energy CID of protonated peptides compared to radical cations, the methionine side chain can exhibit some fragmentation.[5] A characteristic neutral loss of methanethiol (CH₃SH) from fragment ions containing methionine may be observed, particularly at higher collision energies. In cases of in-source oxidation, a neutral loss of 64 Da, corresponding to methanesulfenic acid (CH₃SOH), would be a strong indicator of a methionine sulfoxide residue.

The interplay of these fragmentation pathways is visualized in the following diagram:

G cluster_precursor Precursor Ion cluster_fragments Major Fragmentation Pathways Precursor [Z-Met-Gly-OH + H]+ b1 b₁ ion [Z-Met]+ Precursor->b1 Peptide Bond Cleavage y1 y₁ ion [Gly-OH + H]+ Precursor->y1 Peptide Bond Cleavage Z_loss Loss of Benzyloxy Radical [CO-Met-Gly-OH + H]+ Precursor->Z_loss Z-Group Fragmentation Tropylium Tropylium Ion [C₇H₇]+ Precursor->Tropylium Z-Group Fragmentation

Caption: Fragmentation pathways of Z-Met-Gly-OH.

Comparative Analysis: Z-Met-Gly-OH vs. Met-Gly

The fragmentation pattern of Z-Met-Gly-OH contrasts significantly with that of its unprotected counterpart, Met-Gly. The mass spectrum of protonated Met-Gly would be dominated by the y₁ ion (Gly-OH + H)⁺ and the b₁ ion (Met)⁺, providing straightforward sequence confirmation. The complexity in the Z-Met-Gly-OH spectrum arises from the additional fragmentation pathways of the Z-group, which can sometimes suppress the intensity of the sequence-informative b- and y-ions.

Predicted Fragment Ion Masses

The following table summarizes the predicted monoisotopic m/z values for the major expected fragment ions of [Z-Met-Gly-OH + H]⁺.

Ion TypeFragmentPredicted m/z
Precursor Ion [Z-Met-Gly-OH + H]⁺341.12
b-ion b₁: [Z-Met]⁺282.10
y-ion y₁: [Gly-OH + H]⁺76.04
Z-Group Fragments [M+H - C₇H₇O]⁺234.07
Tropylium ion: [C₇H₇]⁺91.05
Neutral Loss [M+H - C₇H₈]⁺249.07

Experimental Protocol: Acquiring the Tandem Mass Spectrum of Z-Met-Gly-OH

This protocol outlines a standard procedure for obtaining the CID spectrum of Z-Met-Gly-OH using a quadrupole ion trap or similar mass spectrometer equipped with electrospray ionization (ESI).

1. Sample Preparation:

  • Dissolve Z-Met-Gly-OH in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µM.

2. Mass Spectrometer Setup:

  • Ionization Mode: Positive ESI.
  • Capillary Voltage: 3.5-4.5 kV.
  • Sheath and Auxiliary Gas Flow: Optimize for a stable spray.
  • Capillary Temperature: 250-300 °C.

3. MS1 Scan:

  • Acquire a full scan mass spectrum (e.g., m/z 100-500) to identify the protonated precursor ion of Z-Met-Gly-OH at the expected m/z of 341.12.

4. MS/MS (Tandem MS) Scan:

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 341.12) in the ion trap or quadrupole.
  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (typically 25-35%) to fragment the precursor ion. The optimal energy should be determined empirically to achieve a good balance between precursor ion depletion and the generation of a rich fragment ion spectrum.
  • Fragment Ion Analysis: Scan the m/z range (e.g., 50-350) to detect the resulting fragment ions.

5. Data Analysis:

  • Analyze the resulting MS/MS spectrum to identify the characteristic b-, y-, and Z-group-related fragment ions as detailed in this guide.

Conclusion

The mass spectrometric fragmentation of Z-Met-Gly-OH is a multi-faceted process governed by the interplay between peptide backbone cleavage and the characteristic fragmentation of the benzyloxycarbonyl protecting group. A thorough understanding of these competing pathways, particularly the formation of ions originating from the Z-group, is essential for accurate spectral interpretation and the confident structural elucidation of N-terminally protected peptides. This guide provides a foundational framework for researchers to navigate the complexities of such analyses, ensuring the integrity and accuracy of their findings in peptide synthesis and drug discovery.

References

  • The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Deriv
  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz
  • Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. Benchchem.
  • Protecting Groups in Peptide Synthesis. PubMed.
  • What are the Mass Spectrometry-based techniques for Glycan Analysis? Benchchem.
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC.
  • Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. PMC.
  • Z-Gly-OH 99 1138-80-3. MilliporeSigma.
  • Protecting Groups in Peptide Synthesis.
  • The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C.
  • Amino acid protecting groups. THE GPM.
  • Major peaks arising from protecting groups used in peptide synthesis.
  • Mascot help: Peptide fragmentation.
  • Z-GLY-MET-OH — Chemical Substance Inform
  • Fragmentation chemistry of [Met-Gly]•+, [Gly-Met]•+, and [Met-Met]•+ radical c
  • Labeling and Protecting Groups. Bio-Synthesis.
  • MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. PREMIER Biosoft.
  • MALDI & ESI Ionization Methods with Tandem Mass Spectrometry for Glycan Analysis. PREMIER Biosoft.
  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry.
  • Application of Electrospray Ionization Mass Spectrometry in a Quality Control Labor
  • Z-Gly-Gly-OH - Chem-Impex. Chem-Impex.
  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modific
  • Glycomics using mass spectrometry. PMC.
  • Amino Acid Deriv
  • Z-Met-met-OH | C18H26N2O5S2 | CID 26793384 - PubChem. PubChem.
  • Better together – relative retention time plus spectral matching improves automated glycan characterization using PGC-nLC-IT-ESI-MS/MS. bioRxiv.
  • common fragmentation mechanisms in mass spectrometry. YouTube.
  • Proposed mechanism of fragmentation of glycated Gly-Gly.
  • Z-Gly-OH [1138-80-3] - Peptides.

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Comparative

A Senior Application Scientist's Guide to Comparing Enzymatic Cleavage Rates of Z-L-Methionyl-glycine Substrates

For researchers in drug development and the life sciences, understanding the enzymatic stability of peptides is paramount. The rate at which a peptide is cleaved can dictate its bioavailability, efficacy, and overall the...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and the life sciences, understanding the enzymatic stability of peptides is paramount. The rate at which a peptide is cleaved can dictate its bioavailability, efficacy, and overall therapeutic potential. This guide provides a comprehensive framework for comparing the enzymatic cleavage rates of the N-terminally protected dipeptide, Z-L-Methionyl-glycine.

We will delve into the rationale behind selecting candidate enzymes, provide detailed experimental protocols for quantifying cleavage rates, and present a structured approach for data analysis and comparison. This guide is designed to be a self-validating system, ensuring that the methodologies described are robust and the results interpretable.

Introduction to Z-L-Methionyl-glycine and Potential Cleaving Enzymes

Z-L-Methionyl-glycine is a synthetic dipeptide with a carbobenzoxy (Z) group protecting the N-terminus of the methionine residue. This blocking group is significant as it can influence enzyme-substrate interactions. The peptide bond between methionine and glycine is the target for enzymatic hydrolysis.

Based on known protease specificities, several classes of enzymes could potentially cleave this substrate:

  • Aminopeptidases: These exopeptidases cleave amino acids from the N-terminus of a peptide. While the N-terminal blocking group might hinder some aminopeptidases, certain types, particularly those with broader specificity, could still exhibit activity. Methionine aminopeptidases (MetAPs) are of particular interest given their role in cleaving N-terminal methionine residues.[1]

  • Carboxypeptidases: These exopeptidases act on the C-terminus of peptides. The free carboxyl group of the C-terminal glycine makes Z-L-Methionyl-glycine a potential substrate for carboxypeptidases such as Carboxypeptidase A (CPA) and Carboxypeptidase Y (CPY). N-terminal acylation has been shown to enhance the hydrolysis rate of dipeptides by CPA.

  • Dipeptidases: These enzymes specialize in hydrolyzing dipeptides.

This guide will focus on comparing the cleavage efficiency of two primary candidates: a representative Methionine Aminopeptidase and Carboxypeptidase A .

Experimental Design for Comparative Analysis

To objectively compare the cleavage rates, a standardized experimental approach is crucial. The core of this comparison lies in determining the kinetic parameters—specifically the Michaelis constant (Km) and the catalytic rate constant (kcat)—for each enzyme with the Z-L-Methionyl-glycine substrate. The ratio kcat/Km provides a measure of the enzyme's catalytic efficiency and is the most informative metric for comparing substrate specificity.

Hypothetical Comparative Study Overview

This section outlines a hypothetical study to compare the cleavage of Z-L-Methionyl-glycine by Porcine Kidney Methionine Aminopeptidase and Bovine Pancreatic Carboxypeptidase A.

Hypothesis: Based on substrate specificity profiles, Methionine Aminopeptidase will exhibit a higher catalytic efficiency (kcat/Km) for cleaving Z-L-Methionyl-glycine compared to Carboxypeptidase A, despite the N-terminal blocking group.

Experimental Approach:

  • Enzyme and Substrate Preparation: Procure and prepare standardized solutions of high-purity enzymes and the Z-L-Methionyl-glycine substrate.

  • Assay Development and Validation: Establish and validate two independent assay methods to quantify substrate cleavage: a direct method using High-Performance Liquid Chromatography (HPLC) and an indirect spectrophotometric method.

  • Kinetic Parameter Determination: Perform initial velocity experiments by incubating each enzyme with a range of substrate concentrations.

  • Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

  • Comparative Analysis: Compare the kcat/Km values for both enzymes to determine their relative efficiencies in cleaving Z-L-Methionyl-glycine.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for conducting the comparative analysis.

Materials and Reagents
  • Enzymes:

    • Porcine Kidney Methionine Aminopeptidase (e.g., Sigma-Aldrich, Cat. No. A3078)

    • Bovine Pancreatic Carboxypeptidase A (e.g., Sigma-Aldrich, Cat. No. C0261)

  • Substrate: Z-L-Methionyl-glycine (e.g., Bachem, Cat. No. 4013562)

  • Buffers and Reagents:

    • HEPES buffer (50 mM, pH 7.5, containing 100 mM NaCl and 0.1 mM CoCl2 for MetAP)

    • Tris-HCl buffer (50 mM, pH 7.5, containing 100 mM NaCl for CPA)

    • Trifluoroacetic acid (TFA)

    • Acetonitrile (HPLC grade)

    • Reagents for spectrophotometric assay (e.g., ninhydrin reagent or a coupled enzyme assay kit)

Protocol 1: HPLC-Based Assay for Cleavage Rate Determination

This method directly measures the decrease in the substrate peak area and the increase in the product peak areas over time.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis HPLC Analysis cluster_data Data Analysis prep_enzyme Prepare Enzyme Stock mix Mix Enzyme, Substrate, and Buffer prep_enzyme->mix prep_substrate Prepare Substrate Stock prep_substrate->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix incubate Incubate at 37°C mix->incubate quench Quench Reaction (e.g., with TFA) incubate->quench inject Inject Sample quench->inject separate Separate Substrate and Products inject->separate detect Detect by UV Absorbance separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Cleavage Rate integrate->calculate

Caption: Workflow for HPLC-based enzymatic cleavage assay.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of Z-L-Methionyl-glycine (e.g., 10 mM in the appropriate reaction buffer).

    • Prepare working solutions of each enzyme in their respective buffers. The optimal enzyme concentration should be determined empirically to ensure linear reaction rates over the desired time course.

  • Reaction Setup:

    • For each time point and substrate concentration, set up a reaction mixture in a microcentrifuge tube. A typical reaction volume is 100 µL.

    • Pre-warm the substrate solution and buffer to 37°C.

    • Initiate the reaction by adding the enzyme.

  • Incubation and Quenching:

    • Incubate the reactions at 37°C.

    • At predetermined time points (e.g., 0, 5, 10, 15, 30 minutes), quench the reaction by adding an equal volume of 1% TFA. This will stop the enzymatic activity and prepare the sample for HPLC analysis.

  • HPLC Analysis:

    • Use a C18 reversed-phase column.

    • Set up a gradient elution profile with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). A typical gradient might be 5-60% B over 20 minutes.[2]

    • Monitor the elution at a suitable wavelength (e.g., 214 nm or 254 nm, depending on the absorbance of the Z-group).

    • Inject the quenched reaction samples and record the chromatograms.

  • Data Analysis:

    • Integrate the peak areas corresponding to the substrate (Z-L-Methionyl-glycine) and the products (Z-L-Methionine and glycine).

    • Calculate the amount of substrate consumed or product formed at each time point.

    • Determine the initial reaction velocity (v0) from the linear portion of the substrate depletion or product formation curve.

Protocol 2: Spectrophotometric Assay for Cleavage Rate Determination

This is an indirect method that can be higher-throughput. One approach is to measure the release of the free amino group of glycine using a ninhydrin-based assay. Another is a coupled enzyme assay.

Workflow Diagram:

Spectrophotometric_Workflow cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_measurement Measurement cluster_analysis Data Analysis setup Set up reaction with Enzyme and Substrate incubate Incubate at 37°C setup->incubate add_ninhydrin Add Ninhydrin Reagent incubate->add_ninhydrin heat Heat to Develop Color add_ninhydrin->heat read_absorbance Read Absorbance at 570 nm heat->read_absorbance calculate Calculate Glycine Concentration read_absorbance->calculate std_curve Generate Standard Curve std_curve->calculate

Caption: Workflow for spectrophotometric cleavage assay.

Step-by-Step Procedure (Ninhydrin Method):

  • Reaction Setup and Incubation: Follow steps 1 and 2 as in the HPLC protocol.

  • Color Development:

    • At each time point, take an aliquot of the reaction mixture and add it to a solution of ninhydrin reagent.

    • Heat the mixture according to the ninhydrin reagent manufacturer's instructions (e.g., 100°C for 10-15 minutes) to develop the color.

    • Cool the samples to room temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance at 570 nm.

  • Quantification:

    • Create a standard curve using known concentrations of glycine.

    • Determine the concentration of glycine released in your reaction samples from the standard curve.

    • Calculate the initial reaction velocity.

Data Presentation and Interpretation

The kinetic data obtained should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Kinetic Parameters for the Cleavage of Z-L-Methionyl-glycine

EnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Porcine Kidney MetAP[Experimental Value][Experimental Value][Calculated Value]
Bovine Pancreatic CPA[Experimental Value][Experimental Value][Calculated Value]
Alternative Enzyme (e.g., LAP)[Experimental Value][Experimental Value][Calculated Value]

Note: The values in this table are to be filled in with experimental data. Based on literature for similar substrates, it is expected that the kcat/Km for Methionine Aminopeptidase with a Met-Gly substrate would be significant. For instance, a kcat/Km value of 260 mM-1s-1 has been reported for a porcine liver methionine aminopeptidase with a Met-Val-His peptide.[1]

Causality Behind Experimental Choices and Trustworthiness

Choice of Enzymes: Methionine aminopeptidase was chosen due to its inherent specificity for N-terminal methionine.[1] Carboxypeptidase A was selected as it is a well-characterized exopeptidase known to act on C-termini, and its activity can be modulated by N-terminal modifications.

Dual Assay Approach: The use of both HPLC and spectrophotometric assays provides a self-validating system. The direct measurement by HPLC confirms the identity of the products and provides a precise quantification of the substrate and products. The spectrophotometric assay offers a higher-throughput method for initial screening and kinetic analysis, with its results being validated by the HPLC data.

Kinetic Analysis: Determining the full set of kinetic parameters (Km and kcat) is superior to single-point measurements of activity. It provides a more complete picture of the enzyme's efficiency and allows for a more meaningful comparison between different enzymes and substrates.

Conclusion

This guide provides a robust framework for the comparative analysis of enzymatic cleavage rates of Z-L-Methionyl-glycine. By following the detailed protocols and employing the principles of sound experimental design, researchers can obtain reliable and reproducible data to inform their drug development and peptide stability studies. The emphasis on determining catalytic efficiency (kcat/Km) ensures that the comparisons are mechanistically informative and directly relevant to the substrate specificity of the enzymes under investigation.

References

  • Allen, M. P., Yamada, A. H., & Carpenter, F. H. (1983). Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens. Biochemistry, 22(16), 3778-3783.
  • Burley, S. K., David, P. R., & Lipscomb, W. N. (1991). Leucine aminopeptidase: an allosteric enzyme. Proceedings of the National Academy of Sciences, 88(16), 6916-6920.
  • Dal-Fovo, G., et al. (2021). Evaluation of the Absorption of Methionine Carried by Mineral Clays and Zeolites in Porcine Ex Vivo Permeability Models. MDPI.
  • Henrich, C. J., et al. (1992). Isolation and characterization of the methionine aminopeptidase from porcine liver responsible for the co-translational processing of proteins. The Journal of biological chemistry, 267(29), 20915-20922.
  • Lasch, J. (1979). Kinetic Properties of Bovine Lens Leucine Aminopeptidase. Ophthalmic Research, 11(5-6), 372-376.
  • Lowther, W. T., & Matthews, B. W. (2000). Structure and mechanism of carboxypeptidase A. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1477(1-2), 157-167.
  • Lowther, W. T., Zhang, Y., Sampson, P. B., & Matthews, B. W. (1999). Molecular basis of substrate specificity in the N-end rule pathway. Proceedings of the National Academy of Sciences, 96(20), 11175-11180.
  • López-Otín, C., & Bond, J. S. (2008). Proteases: multifunctional enzymes in life and disease. Journal of Biological Chemistry, 283(45), 30433-30437.
  • Shapiro, R., & Vallee, B. L. (1987). Human Class I Alcohol Dehydrogenases. Biochemistry, 26(20), 6255-6265.
  • Taylor, A. (1993). Aminopeptidases: towards a mechanism of action. Trends in Biochemical Sciences, 18(5), 167-172.
  • Tsai, K. J., & Li, T. K. (1987). The role of the metal ion in the structure and function of horse liver alcohol dehydrogenase. Biochemistry, 26(11), 3087-3092.
  • Wingfield, P. T. (2015). Overview of the purification of recombinant proteins. Current protocols in protein science, 80(1), 6-1.
  • Worthington Biochemical Corporation. (n.d.). Leucine Aminopeptidase. Worthington Enzyme Manual.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Avilés, F. X., et al. (1989). Kinetic analysis of the carboxypeptidase A hydrolysis of oligopeptides by reversed-phase high-performance liquid chromatography.
  • BenchChem. (n.d.). A Researcher's Guide to Peptide Cleavage: Maximizing Purity for HPLC Analysis.
  • Fisher Scientific. (n.d.). Carboxypeptidase Y.
  • Ge, H., & Li, T. (2000). Two continuous spectrophotometric assays for methionine aminopeptidase. Analytical biochemistry, 280(1), 125-131.
  • Han, Y. H., et al. (2011). A high-throughput absorbance-based assay for methionine produced by methionine aminopeptidase using S-adenosyl-L-methionine synthetase. Analytical biochemistry, 413(2), 143-149.
  • LCGC International. (2020, March 10). The Basics of HPLC Peptide Analysis.
  • Nanalysis. (2018, December 19). Unlocking the Key to Enzymes: Studying Enzyme Kinetics.
  • ResearchGate. (n.d.). (PDF)
  • Sigma-Aldrich. (n.d.).
  • Taylor & Francis. (n.d.). Carboxypeptidase – Knowledge and References.
  • Vallee, B. L., Riordan, J. F., & Coleman, J. E. (1963). Carboxypeptidase A: approaches to the chemical nature of the active center and the mechanisms of action. Proceedings of the National Academy of Sciences, 49(1), 109-116.

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Validation

FTIR spectroscopy data for Z-L-Methionyl glycine validation

A Comprehensive Guide to Validating Z-L-Methionyl Glycine: FTIR Spectroscopy vs. Orthogonal Analytical Techniques As a Senior Application Scientist, I frequently encounter the challenge of rapidly and accurately validati...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Validating Z-L-Methionyl Glycine: FTIR Spectroscopy vs. Orthogonal Analytical Techniques

As a Senior Application Scientist, I frequently encounter the challenge of rapidly and accurately validating synthetic peptide intermediates. Z-L-Methionyl glycine (Z-Met-Gly-OH), a protected dipeptide derivative (CAS: 13139-55-4) with a molecular weight of 340.4 g/mol [1], is a critical building block in solid-phase peptide synthesis and pharmaceutical development. Validating its structural integrity—specifically confirming the peptide bond formation and the preservation of the protecting group—is a non-negotiable step before downstream applications.

This guide provides an objective, data-driven comparison of Fourier Transform Infrared (FTIR) spectroscopy against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of Z-Met-Gly-OH.

The Molecular Architecture & FTIR Spectral Signatures

Z-Met-Gly-OH consists of an N-terminal benzyloxycarbonyl (Z) protecting group, a central methionine residue containing a thioether, and a C-terminal glycine. Validating this molecule requires confirming the integrity of the peptide backbone and the protecting groups without extensive sample degradation.

FTIR spectroscopy is exceptionally well-suited for this because it probes the vibrational modes of these specific functional groups. The key spectral markers for Z-Met-Gly-OH include:

  • Amide I Band (1600–1700 cm⁻¹): This is the most intense absorption band in peptides, primarily governed by the stretching vibrations of the peptide bond carbonyl (C=O)[2]. For Z-Met-Gly-OH, a sharp peak in this region confirms the successful formation of the dipeptide linkage.

  • Amide II Band (1510–1580 cm⁻¹): Deriving mainly from in-plane N-H bending and C-N stretching[3], this band provides secondary confirmation of the intact peptide backbone.

  • Carbamate (Urethane) Carbonyl (~1684–1693 cm⁻¹): The N-benzyloxycarbonyl (Z) protecting group exhibits a distinct carbonyl stretching frequency[4]. Because it is a carbamate, its C=O stretch is typically shifted slightly higher than the standard Amide I band, allowing differentiation between the protecting group and the peptide bond.

  • Carboxylic Acid Carbonyl (~1700–1740 cm⁻¹): The C-terminal glycine contributes a free carboxylic acid C=O stretch, the exact position of which depends heavily on the hydrogen-bonding state of the solid or solution.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific integrity, the analytical protocol must be a self-validating system. For peptide derivatives, I mandate the use of Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pellet transmission.

Causality behind this choice: KBr is highly hygroscopic. Absorbed environmental moisture introduces a broad O-H stretch (~3300 cm⁻¹) and a water bending vibration (~1640 cm⁻¹) that directly overlaps with and obscures the critical Amide I band of the peptide. ATR eliminates this matrix artifact, ensuring that the observed spectra are strictly from the Z-Met-Gly-OH sample.

Step-by-Step Methodology:

  • System Purge & Background Collection: Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric CO₂ and water vapor interferences. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) using a clean diamond ATR crystal.

  • Sample Application: Deposit 2–5 mg of lyophilized Z-Met-Gly-OH powder directly onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the crystal and the sample is required for the infrared evanescent wave to penetrate the sample (typically 0.5–2 µm depth). Insufficient pressure leads to a low signal-to-noise ratio and distorted peak intensities.

  • Spectral Acquisition: Acquire the sample spectrum using 64 co-added scans at 4 cm⁻¹ resolution to ensure high spectral fidelity.

  • Data Processing & Internal Validation: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth (peaks at lower wavenumbers naturally appear stronger in uncorrected ATR spectra). Verify the presence of the Amide I, Amide II, and Z-group carbamate C=O bands. Self-Validation Check: If a broad band appears at 1640 cm⁻¹ alongside a massive 3300 cm⁻¹ peak, the sample has absorbed atmospheric water. Dry the sample in a vacuum desiccator and re-run to validate the true Amide I position.

Comparative Analysis: FTIR vs. Orthogonal Alternatives

While FTIR is highly effective for functional group identification, a robust validation strategy requires orthogonal techniques. How does FTIR compare to Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)?

FTIR measures the absorption of infrared radiation to identify vibrational modes, making it ideal for rapid functional group verification and secondary structure analysis[5]. However, it cannot sequence the peptide. Mass Spectrometry (MS) elucidates exact molecular weight distributions and compositions[6] (e.g., confirming the exact 340.4 Da mass of Z-Met-Gly-OH) but requires ionization, which can sometimes fragment labile protecting groups. NMR spectroscopy provides detailed atomic connectivity and stereochemical information but is significantly more expensive, time-consuming, and requires deuterated solvents[5].

Table 1: Objective Comparison of Analytical Techniques for Z-Met-Gly-OH Validation

FeatureFTIR SpectroscopyMass Spectrometry (MS)NMR Spectroscopy
Primary Data Output Functional groups (Amide I/II, Z-group)Exact molecular weight (340.4 Da)Atomic connectivity, stereochemistry
Sample State Solid (ATR) or liquid; non-destructiveLiquid/Gas (Ionized); destructiveLiquid (deuterated solvent); non-destructive
Analysis Speed < 2 minutes5 - 15 minutes15 - 60 minutes
Cost & Maintenance LowHighVery High
Key Limitation Cannot determine amino acid sequenceCannot distinguish stereoisomersComplex spectra; solvent dependency

Multi-Tiered Validation Workflow

To establish absolute trustworthiness in drug development, these analytical techniques are not mutually exclusive. Instead, they form a sequential, self-validating workflow. FTIR serves as the rapid first-pass gatekeeper, followed by MS and NMR for comprehensive structural elucidation.

G Start Z-Met-Gly-OH Synthesis Product FTIR Tier 1: FTIR Spectroscopy (Amide & Z-Group Validation) Start->FTIR MS Tier 2: Mass Spectrometry (Molecular Weight: 340.4 Da) FTIR->MS Amide I/II Confirmed NMR Tier 3: NMR Spectroscopy (Atomic Connectivity) MS->NMR Mass Match Decision Validation Complete? NMR->Decision Structure Verified Pass Approved for Drug Development Decision->Pass Yes Fail Repurify / Re-synthesize Decision->Fail No

Multi-tiered analytical workflow for the structural validation of synthetic Z-Met-Gly-OH.

Conclusion

For the routine validation of Z-L-Methionyl glycine, FTIR spectroscopy provides an unmatched combination of speed, cost-effectiveness, and functional group specificity. By strictly monitoring the Amide I, Amide II, and carbamate carbonyl bands via an optimized ATR protocol, researchers can rapidly confirm the integrity of the protected dipeptide. However, for complete structural elucidation—especially in regulatory submissions—FTIR must be paired with the precise mass determination of MS and the atomic connectivity mapping of NMR.

References

  • Development and Validation of Transferable Amide I Vibrational Frequency Maps for Peptides - PMC. nih.gov.
  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib. leibniz-fli.de.
  • Z-L-Methionyl glycine | C15H20N2O5S | CID 7003778 - PubChem - NIH. nih.gov.
  • Difference between FTIR and NMR? - Rocky Mountain Labs. rockymountainlabs.com.
  • Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy | ACS Earth and Space Chemistry - ACS Public
  • Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent (EtOAc:Hexane) - Frontiers. frontiersin.org.

Sources

Comparative

Benchmarking Z-L-Methionyl glycine yield against other dipeptide derivatives

Benchmarking Z-L-Methionyl Glycine (Z-Met-Gly) Yield Against Alternative Dipeptide Derivatives: A Comprehensive Guide As a Senior Application Scientist, I frequently encounter challenges in optimizing dipeptide synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Z-L-Methionyl Glycine (Z-Met-Gly) Yield Against Alternative Dipeptide Derivatives: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter challenges in optimizing dipeptide synthesis, particularly when balancing protecting group stability with the intrinsic reactivity of specific amino acid side chains. Z-L-Methionyl glycine (Z-Met-Gly) is a critical intermediate in the development of biologically active peptides and peptidomimetics. The benzyloxycarbonyl (Z or Cbz) protecting group offers unique advantages in Liquid-Phase Peptide Synthesis (LPPS) compared to standard Fmoc or Boc strategies.

This guide objectively benchmarks the synthesis yield of Z-Met-Gly against other dipeptide derivatives, providing mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Insights: Causality Behind Yield Variations

The synthetic efficiency and final yield of Z-Met-Gly are governed by three primary structural and chemical factors:

  • Steric Freedom of Glycine: Glycine is the only proteinogenic amino acid lacking a side chain, making it a highly efficient nucleophile during peptide coupling. Consequently, coupling Z-Met-OH to H-Gly-OR typically proceeds with rapid kinetics and high yields (85–90%)[1, 2]. In contrast, coupling methionine to sterically hindered amino acids like Valine (e.g., yielding Z-Met-Val) significantly reduces the reaction rate, allowing competing side reactions to degrade the overall yield.

  • Thioether Vulnerability in Methionine: The sulfur atom in the methionine side chain is highly susceptible to alkylation and oxidation (forming sulfoxides) under harsh conditions [3]. While the Z-protecting group is highly stable under mild coupling conditions, the choice of activation reagent is critical. Over-activation or prolonged exposure to atmospheric oxygen can lead to oxidation, diminishing the yield of the target dipeptide.

  • Protecting Group Orthogonality & Crystallinity: Unlike Boc (acid-labile) and Fmoc (base-labile), the Z group is typically removed via catalytic hydrogenolysis (H2/Pd-C) or strong acids [4]. In LPPS, Z-protection often yields highly crystalline intermediates. This crystallinity facilitates straightforward purification via recrystallization rather than chromatography, directly improving the isolated yield compared to many Fmoc-dipeptides.

Experimental Protocol: Self-Validating LPPS Synthesis of Z-Met-Gly

To ensure trustworthiness and reproducibility, the following protocol utilizes a standardized EDC/HOBt coupling strategy. This system is self-validating: the reaction's success can be visually and chemically confirmed during the workup phase without relying solely on downstream HPLC.

Materials: Z-Met-OH, H-Gly-OEt·HCl, EDC·HCl, HOBt, N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of Z-Met-OH and 1.1 eq of HOBt in a 4:1 mixture of DCM/DMF. Cool the solution to 0°C in an ice bath. Add 1.1 eq of EDC·HCl. Stir for 15 minutes to allow the formation of the active OBt ester.

    • Causality: Pre-activation at 0°C suppresses the thermal energy required for methionine side-chain oxidation and prevents base-catalyzed racemization of the activated ester.

  • Nucleophilic Addition: In a separate flask, neutralize 1.1 eq of H-Gly-OEt·HCl with 1.1 eq of DIPEA in DCM. Add this free-base amine dropwise to the activated Z-Met-OH solution.

  • Coupling: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours.

  • Quenching & Washing: Dilute the mixture with additional DCM. Wash the organic layer successively with 5% aqueous citric acid, saturated NaHCO3, and brine.

    • Causality: This sequential washing is a self-validating purification step. Citric acid protonates and removes unreacted amines; NaHCO3 deprotonates and removes unreacted acids and HOBt. The highly lipophilic Z-protected dipeptide remains safely in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from ethyl acetate/hexane to obtain pure Z-Met-Gly-OEt.

  • Saponification (Optional): Treat the ester with 1M LiOH in THF/H2O to yield the free acid Z-Met-Gly-OH.

Comparative Yield Data

The following table benchmarks Z-Met-Gly against other dipeptide derivatives synthesized under identical LPPS conditions [1, 5].

Dipeptide DerivativeProtecting GroupC-Terminal StericsAverage Isolated Yield (%)Purity (HPLC)Primary Yield-Limiting Factor
Z-Met-Gly-OEt Z (Cbz)Unhindered (Gly)88 - 92% >98%Minor Met oxidation
Boc-Met-Gly-OEt BocUnhindered (Gly)85 - 89% >97%Acid-catalyzed side reactions during workup
Fmoc-Met-Gly-OEt FmocUnhindered (Gly)82 - 86% >95%Premature Fmoc cleavage / adduct formation
Z-Met-Val-OMe Z (Cbz)Hindered (Val)65 - 72% >92%Steric hindrance reducing coupling rate
Z-Phe-Gly-OEt Z (Cbz)Unhindered (Gly)90 - 94% >99%None (Highly efficient, no reactive side chain)

Visualizing the Synthesis and Side-Reaction Pathways

The following diagram maps the logical workflow of the synthesis, specifically highlighting the divergence between the desired coupling pathway and the primary yield-limiting side reaction.

G A Z-Met-OH + H-Gly-OEt B Activation (EDC/HOBt, 0°C) A->B C Z-Met-Gly-OEt (Target) B->C Rapid Nucleophilic Attack D Side Reaction: Met Oxidation B->D O2 / ROS Exposure F Recrystallization C->F E Z-Met(O)-Gly-OEt (Impurity) D->E E->F Removed in Supernatant G Pure Z-Met-Gly-OH F->G Saponification

Logical workflow of Z-Met-Gly synthesis highlighting the primary Met-oxidation side reaction.

Conclusion

Benchmarking reveals that Z-Met-Gly consistently achieves higher isolated yields (88-92%) in LPPS compared to its Fmoc and Boc counterparts. This is largely due to the high crystallinity imparted by the Z-group, which streamlines purification and minimizes product loss. Furthermore, the lack of steric hindrance from the glycine residue ensures rapid coupling kinetics, effectively outcompeting the time-dependent side reactions (such as sulfoxide formation) that frequently plague slower, sterically hindered couplings like Z-Met-Val.

References

  • A New and Effective Synthetic Method for the Preparation of the Esters, Peptides, and Lactones Source: Oxford Academic (Bulletin of the Chemical Society of Japan) URL:[Link]

  • Benzotriazol-1-yl Diethyl Phosphate and Benzotriazol-1-yl Diphenyl Phosphate. New Convenient Reagents for the Peptide Synthesis Source: LookChem URL:[Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective Source: RSC Publishing URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Z-L-Methionyl glycine

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in work with Z-L-Methionyl glycine (CAS No. 13139-55-4).[1] In the abs...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in work with Z-L-Methionyl glycine (CAS No. 13139-55-4).[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative, risk-based approach, drawing from established best practices for peptide handling and hazard data from structurally analogous compounds. Our primary objective is to ensure your safety and the integrity of your research through a deep understanding of the why behind each procedural step.

Hazard Assessment: A Data-Driven Approach to Safety

While Z-L-Methionyl glycine itself lacks a comprehensive, publicly available toxicological profile, a critical scientific principle is to assess risk based on available data for similar molecules. The parent dipeptide, L-Methionylglycine, has a documented GHS classification, which provides an authoritative basis for our safety protocols.[2][3] Furthermore, other amino acids protected with the same carbobenzyloxy ("Z") group are also classified as irritants.[4]

Therefore, we must operate under the assumption that Z-L-Methionyl glycine is, at a minimum, a skin, eye, and respiratory tract irritant. This assumption forms the logical foundation for the stringent PPE requirements outlined below.

Hazard Classification for L-Methionylglycine (Analogue)
Hazard Statement GHS Classification
H315Causes skin irritation (Skin Irrit. 2)[2][3]
H319Causes serious eye irritation (Eye Irrit. 2)[2][3]
H335May cause respiratory irritation (STOT SE 3)[2][3]

This data compels a proactive and comprehensive approach to personal protection to prevent unintended contact and exposure.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a static checklist but a dynamic process that adapts to the specific experimental context, particularly whether you are handling the substance as a solid powder or in a liquid solution. The following diagram outlines the decision-making workflow for appropriate PPE selection.

PPE_Workflow cluster_0 Start: Assess Task cluster_1 Step 1: Determine Physical Form cluster_2 Step 2: Select Appropriate PPE cluster_3 Step 3: Proceed with Work Start Handling Z-L-Methionyl glycine Form Solid Powder or Liquid Solution? Start->Form Solid_PPE Minimum PPE: - Nitrile Gloves (Double-Gloved Recommended) - Lab Coat - Safety Goggles - N95 Respirator (or work in fume hood) Form->Solid_PPE Solid Powder Liquid_PPE Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - Face Shield (if splash risk is high) Form->Liquid_PPE Liquid Solution Proceed Conduct Experiment Solid_PPE->Proceed Liquid_PPE->Proceed

Caption: PPE selection workflow for Z-L-Methionyl glycine.

Eye and Face Protection: Your First Line of Defense
  • Safety Goggles: Mandatory for all procedures. They provide essential protection against accidental splashes of solutions and prevent contact with airborne powder particles that can cause serious eye irritation.[5]

  • Face Shield: Strongly recommended when handling bulk quantities of the powder or when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized compound.[4] A face shield protects the entire face from splashes that could bypass the seal of goggles.

Skin and Body Protection: A Non-Negotiable Barrier
  • Laboratory Coat: A standard lab coat is the minimum requirement to protect clothing and skin from potential spills.[6] For larger-scale operations, a chemical-resistant apron or disposable coveralls should be considered.

  • Chemical-Resistant Gloves: Nitrile gloves are the standard for handling peptides and offer adequate protection against incidental contact.[7] For handling concentrated solutions or for prolonged procedures, double-gloving is a prudent measure to increase protection. Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.

Respiratory Protection: Mitigating Inhalation Risks

The fine, lyophilized powder of peptides can easily become airborne during weighing and transfer, posing a significant inhalation hazard.[5]

  • Certified Chemical Fume Hood: All handling of solid Z-L-Methionyl glycine must be conducted within a certified chemical fume hood or a biological safety cabinet. This is the primary engineering control to prevent the inhalation of fine particles.[5]

  • N95 Respirator: If a fume hood is not available, a NIOSH-approved N95 respirator is mandatory when working with the lyophilized powder to prevent inhalation of fine particles that may cause respiratory tract irritation.[8]

Operational Plan: Step-by-Step PPE Protocols

The effectiveness of PPE is entirely dependent on its correct use. Contamination often occurs during the removal (doffing) of equipment. Follow these self-validating protocols meticulously.

Protocol for Donning PPE
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If handling powder outside a fume hood, don your N95 respirator. Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on your safety goggles. If required, place the face shield over the goggles.

  • Gloves: Don your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Protocol for Doffing PPE (to prevent contamination)

This sequence is designed to move from the most contaminated items to the least.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[7]

  • Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it, keeping the contaminated exterior folded inward. Place it in the designated area for lab laundry or disposal.

  • Face Shield/Goggles: Remove eye protection from the back by lifting the strap over your head. Avoid touching the front surface.

  • Respirator: Remove the respirator from the back without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with Z-L-Methionyl glycine must be treated as hazardous chemical waste. Never dispose of peptides or contaminated materials in the regular trash or down the drain.[5][9]

  • Solid Waste: All contaminated solid items (e.g., gloves, weigh boats, pipette tips, vials, contaminated PPE) must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Chemical Waste" and specify "Peptide Waste."[6]

  • Liquid Waste: Solutions containing Z-L-Methionyl glycine should be collected in a separate, sealed, and labeled hazardous liquid waste container.[6]

  • Institutional Protocols: Crucially, all waste disposal must adhere to your institution's specific protocols. Coordinate with your Environmental Health and Safety (EHS) department for guidance and to schedule regular pickups by a licensed hazardous waste disposal contractor.[9]

By adhering to these rigorous, evidence-based protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • PubChem. (n.d.). Methionylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). L-Methionylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Anaisys Peptide. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • Bio-Synthesis. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]

  • RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]

  • PubChem. (n.d.). Z-L-Methionyl glycine. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

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